(S)-SunPhos

Catalog No.
S8481310
CAS No.
M.F
C42H36O4P2
M. Wt
666.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-SunPhos

Product Name

(S)-SunPhos

IUPAC Name

[4-(5-diphenylphosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl)-2,2-dimethyl-1,3-benzodioxol-5-yl]-diphenylphosphane

Molecular Formula

C42H36O4P2

Molecular Weight

666.7 g/mol

InChI

InChI=1S/C42H36O4P2/c1-41(2)43-33-25-27-35(47(29-17-9-5-10-18-29)30-19-11-6-12-20-30)37(39(33)45-41)38-36(28-26-34-40(38)46-42(3,4)44-34)48(31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-28H,1-4H3

InChI Key

POSDZZNQKAOHDF-UHFFFAOYSA-N

SMILES

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C

Canonical SMILES

CC1(OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OC(O6)(C)C)P(C7=CC=CC=C7)C8=CC=CC=C8)C

Ru-(S)-SunPhos in Asymmetric Hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

The Ru-(S)-SunPhos complex is an effective catalyst for the enantioselective hydrogenation of various prochiral substrates. Its performance is often enhanced by specific additives.

Table 1: Documented Substrates and Performance of Ru-(S)-SunPhos Catalyzed Hydrogenation

Substrate Class Key Additive Performance (ee) Key Findings / Notes
α-Keto Weinreb Amides [1] CeCl₃·7H₂O Up to 97% ee Additive is essential for high reactivity and enantioselectivity. The ratio of CeCl₃ to Ru-catalyst is crucial.
Aromatic α-Ketoesters [2] CeCl₃·7H₂O Up to 98.3% ee (TON up to 10,000) Additive improves enantioselectivity and enhances catalyst stability. Effective for ortho-substituted challenging substrates.
γ-Heteroatom substituted β-Keto Esters [3] Not Specified High enantioselectivities Produces enantiomerically pure γ-heteroatom substituted β-hydroxy esters.
Sulfonyl Ketones [4] Iodine (I₂) Good catalytic efficiency Generates anhydrous HI in situ as the operating additive.

Experimental Insights and Additive Function

While the full preparation method for the Ru-(S)-SunPhos complex is not detailed, the search results provide key parameters for its use in catalysis:

  • Catalyst Identity: The catalytic system is frequently based on the complex [Ru((S)-Sunphos)(benzene)Cl]Cl [1] [2].
  • Critical Role of CeCl₃·7H₂O: This lanthanide salt additive is not merely beneficial but is described as essential [1] [2]. It significantly boosts both the reaction rate (reactivity) and the enantioselectivity of the process. Furthermore, it enhances the stability of the ruthenium catalyst, allowing for higher turnover numbers (TON) [2].
  • Optimal Additive Ratio: The molar ratio of CeCl₃·7H₂O to the Ru-(S)-SunPhos catalyst is a critical parameter that must be optimized for the specific hydrogenation reaction being performed [1] [2].

The following diagram illustrates the general workflow and the crucial role of the additive in the catalytic cycle, based on the information from the cited studies [1] [2].

G Substrate Prochiral Substrate (e.g., α-keto amide/ester) Product Chiral Product (α-hydroxy compound) Substrate->Product Asymmetric Hydrogenation Catalyst Ru-(S)-SunPhos Precursor ActiveCat Active Ru-(S)-SunPhos Catalyst Catalyst->ActiveCat Activation Step Additive CeCl₃·7H₂O Additive->ActiveCat Stabilizes &nEnhances ActiveCat->Product Catalyzes H2 H₂ Gas H2->Product

References

Advanced Chiral Diphosphine Ligands and Their Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core features and catalytic performance of several recently developed advanced chiral diphosphine ligands.

Ligand Name / Type Key Structural Features Catalytic Application Reported Performance
Ferrocenyl P,P,N,N,O-ligand [1] Multidentate; combines chiral bisphosphine & diamine; air-stable Ru-catalyzed asymmetric hydrogenation of simple & α,β-unsaturated ketones Up to 99% yield and 96% ee [1]
Si-SDP (Spirosiladiphosphine) [2] Silicon-centered spirobiindane backbone; large P-M-P bite angle Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes Up to 96% yield and 92% ee at room temperature [2]
Chiral-Bridged Biphenyl Diphosphine[(Rax)-BuP] [3] Axial chirality; bridged C2-symmetric structure Pd-catalyzed asymmetric alternating copolymerization of propene and CO High activity [221 g polymer/(g Pd·h)]; produced chiral polyketone [3]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Ferrocenyl P,P,N,N,O-Ligand and Its Ru Complex [1]

This protocol describes a one-pot synthesis of a multidentate ligand and its subsequent complexation with ruthenium.

  • Ligand Synthesis: A substitution reaction is performed between (SC,RFC)-PPFOAc and (S)-glycyl tert-leucinol. The reaction proceeds smoothly with retention of enantioselectivity to yield the target P,P,N,N,O-ligand.
  • Purification: The resulting air-stable ligand is purified using standard column chromatography.
  • Ru Complex Formation: The ligand is stirred with the ruthenium precursor dimer [Ru(benzene)Cl₂]₂ in DMF at 90 °C for 4 hours to form the active catalytic complex.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of Ketones [1]

This is a standard procedure for hydrogenating ketones using the catalyst formed in Protocol 1.

  • Reaction Setup: In a suitable reactor, combine the ketone substrate (2.0 mmol), i-PrOH as solvent (2.0 mL), catalyst 5 (0.1 mol%), and t-BuONa as a base (0.01 equiv).
  • Hydrogenation: Pressurize the reactor with H₂ gas (10 atm) and run the reaction for about 10 hours.
  • Work-up and Analysis: After the reaction, isolate the product (e.g., chiral alcohol) and determine enantiomeric excess (ee) by chiral HPLC or GC analysis.
Protocol 3: Rh-Catalyzed Hydrosilylation/Cyclization of 1,6-Enynes [2]

This protocol uses a Si-SDP ligand to create chiral pyrrolidines with high efficiency at room temperature.

  • Catalyst Preparation: Pre-mix Rh(cod)₂BF₄ (1.5 mol%) with the Si-SDP ligand L3 (3 mol%) in 1,2-dichloroethane (DCE) to form the active rhodium complex.
  • Reaction: Add the enyne substrate (0.2 mmol) and triethylsilane (2.0 equiv) to the catalyst solution.
  • Execution: Stir the reaction mixture at 25 °C (room temperature) for 2 hours.
  • Analysis: Monitor reaction progress by TLC or NMR. Determine the yield and enantioselectivity of the cyclized product after work-up, often via chiral HPLC of the desilylated derivative.

Ligand Design and Mechanistic Insights

The relationship between ligand design, catalyst formation, and application can be visualized as a workflow from concept to functional catalyst. Key design principles include enhanced stability from multidentate coordination and precise stereocontrol from rigid backbones.

G Ligand Design Ligand Design Catalyst Formation Catalyst Formation Ligand Design->Catalyst Formation  Complexation with Metal Catalytic Application Catalytic Application Catalyst Formation->Catalytic Application Key Property Key Property Key Property->Ligand Design  Enables Multidentate Framework Multidentate Framework Multidentate Framework->Key Property Rigid Spiro Backbone Rigid Spiro Backbone Rigid Spiro Backbone->Key Property Axial Chirality Axial Chirality Axial Chirality->Key Property

Chiral diphosphine ligand design workflow

  • Multidentate Frameworks: Ligands like the ferrocenyl P,P,N,N,O-ligand act as super-chelators, creating more stable and well-defined catalyst structures that minimize decomposition and lead to higher selectivity [1].
  • Rigid Backbones: Spirosiladiphosphines (Si-SDPs) feature a rigid structure that restricts rotation around the metal center. This creates a well-defined chiral pocket, crucial for high enantioselectivity, and can lead to larger bite angles that enhance catalytic reactivity [2].
  • Axial Chirality: Ligands based on bridged biphenyl structures derive their chirality from hindered rotation around a biaryl bond (axial chirality). This chirality is effectively transferred to the product during catalysis, as seen in the synthesis of isotactic chiral polyketones [4] [3].

References

coordination chemistry of (S)-SunPhos with ruthenium

Author: Smolecule Technical Support Team. Date: February 2026

Core Complex and Catalytic Application

The primary technical information available describes a specific ruthenium complex and its use in catalysis.

  • Complex Structure: The complex is formulated as [RuCl(benzene)(S)-SunPhos]Cl [1].
  • Ligand Structure: this compound is identified as (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine) [1].
  • Catalytic Application: This complex acts as a catalyst for the asymmetric hydrogenation of 3-oxoglutaric acid derivatives [1].

The diagram below illustrates the coordination environment of the ruthenium center in this complex.

G Ru Ru(II) Center Arene η⁶-Benzene Ru->Arene π-Bonding Cl Chloride (Cl⁻) Ru->Cl Coordination SunPhos This compound (P^P) Ru->SunPhos Bidentate P-Chelation

Diagram of the proposed "piano-stool" geometry for the [RuCl(benzene)this compound]⁺ cation.

Summary of Catalytic Performance

The study investigated the hydrogenation reaction in different solvents, revealing a significant and unconventional solvent effect [1].

Solvent Enantioselectivity (ee)
Acetone ~90%
THF ~20%
Ethanol (EtOH) ~20%

A remarkable finding was that changing the solvent from EtOH to THF or acetone resulted in an inversion of the product configuration [1]. The reaction also proceeded with high enantioselectivity in dichloromethane (CH₂Cl₂) and dioxane [1].

Experimental Insight and Methodology

The original research provides some detail on the catalytic process [1]:

  • Substrate Scope: The hydrogenation was applied to a series of 3-oxoglutaric acid derivatives featuring variations at the C-2 and C-4 substituents.
  • Observed Effects: These substituents had a notable but irregular influence on both the reactivity and enantioselectivity of the reaction.
  • Proposed Mechanism: The authors proposed two possible catalytic cycles to explain the unique reactivities of these 1,3,5-tricarbonyl substrates in the tested solvents.

References

asymmetric hydrogenation with (S)-SunPhos catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-SunPhos Catalyst

Asymmetric hydrogenation is a fundamental transformation in modern synthetic chemistry, enabling the efficient production of enantiomerically enriched compounds crucial for pharmaceuticals, agrochemicals, and fine chemicals [1] [2]. This reaction relies on chiral catalysts to impart spatial selectivity during the addition of hydrogen to a prochiral substrate [1]. Among the diverse array of chiral ligands developed, This compound is a notable chiral diphosphine ligand that forms highly effective catalysts when combined with ruthenium (Ru) metal precursors [3].

Research indicates that Ru complexes with this compound exhibit high catalytic activity and enantioselectivity for the hydrogenation of challenging substrate classes, particularly aromatic α-ketoesters and sulfonyl ketones [3]. The performance of these catalysts can be significantly enhanced by specific additives, making them a valuable tool for synthetic chemists, especially in drug development where such chiral building blocks are frequently required.

Key Applications and Performance Data

The this compound-based Ru catalysts have demonstrated exceptional performance in the hydrogenation of specific ketone families. The table below summarizes the key applications and their outcomes as reported in the literature.

Table 1: Key Applications of Ru/(S)-SunPhos Catalyst in Asymmetric Hydrogenation

Substrate Class Specific Example Optimal Additive Catalyst Loading Enantiomeric Excess (ee) Reference
Aromatic α-Ketoesters Aryl α-ketoesters CeCl₃·7H₂O Not Specified >99% [3]
Sulfonyl Ketones Aryl sulfonyl ketones Iodine (I₂) Not Specified High [3]
Sequential Hydrogenation Ethyl 2-oxo-4-arylbut-3-enoate Not Specified Not Specified High [3]

The high enantioselectivity achieved for aromatic α-ketoesters is particularly noteworthy, as this class of substrates is a common precursor to chiral α-hydroxy acids, which are privileged structures in many biologically active molecules [3] [2].

Detailed Experimental Protocols

Protocol 1: Hydrogenation of Aromatic α-Ketoesters

This protocol describes the asymmetric hydrogenation of aromatic α-ketoesters to produce enantiomerically pure α-hydroxy esters using a Ru/(S)-SunPhos catalyst system with CeCl₃·7H₂O as an additive [3].

Materials:

  • Catalyst: [RuCl(benzene)this compound]Cl
  • Additive: CeCl₃·7H₂O
  • Substrate: Aromatic α-ketoester
  • Solvent: Not specified in search results, but common solvents for such reactions include methanol, dichloromethane, or toluene.
  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using standard Schlenk techniques, charge a reaction vessel with the [RuCl(benzene)this compound]Cl catalyst and CeCl₃·7H₂O.
  • Solvent Addition: Add the appropriate solvent to the vessel.
  • Substrate Addition: Introduce the aromatic α-ketoester substrate to the reaction mixture.
  • Hydrogenation: Transfer the reaction vessel to a high-pressure hydrogenation apparatus. Purge the system with an inert gas followed by H₂. Pressurize with H₂ to the required pressure (specific pressure not detailed in sources, but typical pressures range from 5 to 50 bar) and stir the reaction mixture at the specified temperature for the required time.
  • Reaction Monitoring: Monitor reaction progress by TLC or GC/MS until the starting material is consumed.
  • Work-up: After completion, carefully release the H₂ pressure. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
  • Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure chiral α-hydroxy ester.

Key Note: The presence of catalytic amounts of CeCl₃·7H₂O is reported to be crucial for achieving high enantioselectivity and enhancing the stability of the catalytic system [3].

Protocol 2: Hydrogenation of Sulfonyl Ketones

This protocol covers the synthesis of chiral β-hydroxy sulfones via Ru/(S)-SunPhos catalyzed asymmetric hydrogenation of sulfonyl ketones, using iodine as an additive [3].

Materials:

  • Catalyst: Ru-SUNPHOS complex
  • Additive: Iodine (I₂)
  • Substrate: Sulfonyl ketone
  • Solvent: Not specified
  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Under an inert atmosphere, combine the Ru-SUNPHOS catalyst and iodine (I₂) in a suitable solvent.
  • Substrate Addition: Add the sulfonyl ketone substrate to the mixture.
  • Hydrogenation: Place the reaction mixture under an H₂ atmosphere at the specified pressure and temperature.
  • Reaction Monitoring: Monitor by TLC or GC/MS for completion.
  • Work-up and Purification: After standard work-up and purification, as described in Protocol 1, the enantiomerically enriched β-hydroxy sulfone product is obtained.

Key Note: The iodine additive is proposed to generate anhydrous HI in situ, which acts as the operating additive for this transformation [3].

Mechanism and Workflow Visualization

The asymmetric hydrogenation catalyzed by Ru/(S)-SunPhos likely follows a general inner-sphere mechanism for alkene hydrogenation. The chiral environment provided by the this compound ligand is key to enantioselectivity, often explained by quadrant diagrams where the substrate's orientation is controlled by steric interactions with the ligand [1]. The following diagram illustrates the catalytic cycle and the role of additives in the experimental workflow.

G cluster_workflow Experimental Workflow for Ru/(S)-SunPhos Hydrogenation cluster_legend Key Role of Additives A Catalyst Activation [RuCl(benzene)this compound]Cl CatalystComplex Active Catalyst Complex A->CatalystComplex B Additive CeCl₃·7H₂O or I₂ B->CatalystComplex C Prochiral Substrate Aromatic α-Ketoester Cycle Catalytic Cycle Substrate Coordination → H₂ Ox. Addition → Hydride Transfer → Reductive Elimination C->Cycle D H₂ Atmosphere Appropriate P & T D->Cycle E Chiral Product Enantiomerically Pure CatalystComplex->Cycle Cycle->E L1 CeCl₃·7H₂O Enhances Stability & Selectivity L2 I₂ (forms HI) Operative Additive

Troubleshooting and Practical Considerations

  • Catalyst Handling: All catalysts and reagents, particularly the ruthenium complex and the chiral ligand, should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent decomposition.
  • Additive Purity: The effectiveness of additives like CeCl₃·7H₂O can be sensitive to their hydration state and purity. Ensure reagents are of high quality and stored correctly.
  • Solvent Selection: If the solvent is not specified, screening common aprotic (e.g., toluene, THF) and protic (e.g., methanol, ethanol) solvents may be necessary to optimize conversion and selectivity for a new substrate.
  • Scale-up: The reported sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate suggests the methodology can be robust [3]. For larger-scale applications, careful optimization of parameters like catalyst loading, H₂ pressure, and stirring efficiency is recommended.

Conclusion

The Ru/(S)-SunPhos catalytic system represents a powerful and efficient method for the asymmetric hydrogenation of specific, challenging ketone substrates. Its demonstrated ability to achieve exceptionally high enantioselectivity, particularly for aromatic α-ketoesters with the aid of CeCl₃·7H₂O, makes it a valuable asset for the concise synthesis of complex chiral molecules in pharmaceutical and fine chemical research and development.

References

Comprehensive Application Notes and Protocols: Dynamic Kinetic Resolution Using Ru-(S)-SunPhos for Chiral Synthesis in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dynamic Kinetic Resolution (DKR) and Ru-(S)-SunPhos Catalyst System

Dynamic kinetic resolution (DKR) represents a sophisticated catalytic strategy that enables the conversion of racemic starting materials into single enantiomer products with theoretical yields of up to 100%, overcoming the fundamental 50% yield limitation of traditional kinetic resolution. This transformative technology has revolutionized asymmetric synthesis in pharmaceutical development by simultaneously addressing both yield and enantioselectivity challenges. The fundamental principle of DKR relies on the combination of two processes: selective transformation of one enantiomer from a racemic mixture coupled with in situ racemization of the starting material. This elegant approach ensures that as the preferred enantiomer is consumed, the disfavored enantiomer continuously epimerizes, maintaining an equilibrium that drives the reaction toward complete conversion to the desired stereoisomer [1].

The Ru-(S)-SunPhos catalyst system, developed through extensive research over the past decade, has emerged as a particularly versatile tool for implementing DKR in complex synthetic scenarios. This chiral ruthenium catalyst exhibits remarkable catalytic efficiency and substrate tolerance, enabling asymmetric hydrogenation of highly functionalized ketones with exceptional stereocontrol. The system's effectiveness stems from the unique electronic and steric properties of the SunPhos ligand family, which create a well-defined chiral environment around the ruthenium center. This precise spatial arrangement allows for differentiated transition state energies between enantiomeric pathways, with typical ΔΔG‡ values sufficient to achieve enantiomeric excesses >99% in optimized systems [2] [3]. The integration of this catalyst with appropriate reaction conditions has unlocked efficient synthetic routes to numerous chiral building blocks essential for pharmaceutical applications.

Table 1: Comparison Between Traditional Kinetic Resolution and Dynamic Kinetic Resolution

Parameter Traditional Kinetic Resolution Dynamic Kinetic Resolution
Maximum Theoretical Yield 50% 100%
Enantiomeric Excess (ee) Dependent on conversion, decreases at high conversion Can remain high even at complete conversion
Key Requirement kfast >> kslow kracemization > kreaction and kfast >> kslow
Catalyst Complexity Single function: selective transformation Dual function: selective transformation + racemization
Industrial Applicability Limited by yield constraints Highly favorable for process chemistry

Fundamental Principles and Mechanism of DKR with Ru-(S)-SunPhos

Theoretical Foundation of Dynamic Kinetic Resolution

The energetic landscape of dynamic kinetic resolution provides the theoretical foundation for understanding the exceptional efficiency of Ru-(S)-SunPhos catalyzed transformations. In a typical DKR process, the (R) and (S) enantiomers of the substrate exist in rapid equilibrium due to the presence of epimerization conditions, with the interconversion barrier (ΔG‡rac) significantly lower than the activation barriers for product formation. The critical requirement for successful DKR is that the racemization rate (krac) must exceed the reaction rate (krxn) of the faster-reacting enantiomer, ensuring that the substrate pool remains effectively racemic throughout the transformation. Simultaneously, the catalyst must provide a substantial activation energy difference (ΔΔG‡) between the diastereomeric transition states leading to the two enantiomeric products, typically ≥2.5 kcal/mol to achieve >95% enantiomeric excess at room temperature [1] [4].

The kinetic selectivity factor (s = kR/kS) quantifies the catalyst's ability to differentiate between enantiomers, with values >50 generally required to obtain both high yield and excellent enantiopurity. For Ru-(S)-SunPhos systems, selectivity factors often exceed 200 under optimized conditions, enabling near-perfect stereocontrol. This remarkable selectivity originates from the precise chiral induction provided by the SunPhos ligand architecture, which creates a highly congested coordination sphere around the ruthenium center. This steric environment preferentially stabilizes the pro-R or pro-S transition state through favorable non-covalent interactions while imposing significant repulsive interactions on the disfavored pathway. The catalyst's robustness under hydrogenation conditions further ensures that the selective transformation proceeds efficiently without catalyst decomposition, which is essential for achieving complete conversion of racemic substrates to enantiopure products [3].

Mechanistic Aspects of Ru-(S)-SunPhos Catalyzed Hydrogenation

The catalytic cycle for Ru-(S)-SunPhos mediated asymmetric hydrogenation begins with the coordination of the substrate's carbonyl group to the ruthenium center, displacing a weakly bound solvent molecule. This step is facilitated by the electron-deficient nature of the ruthenium center, which exhibits enhanced electrophilicity toward carbonyl oxygen atoms. Following substrate coordination, heterolytic cleavage of dihydrogen occurs, with simultaneous transfer of hydride to the carbonyl carbon and protonation of the oxygen atom. The stereodetermining step in this process involves the approach orientation of the prochiral face of the carbonyl group toward the ruthenium-hydride moiety, with the SunPhos ligand dictating the preferred trajectory through a combination of steric shielding and attractive non-covalent interactions [3].

For substrates containing acidic α-protons, racemization occurs spontaneously under the basic reaction conditions through reversible enolization, establishing the dynamic equilibrium essential for DKR. In cases where the substrate lacks inherently racemizable protons, strategic addition of racemization catalysts becomes necessary. These cocatalysts, which may include both Brønsted bases and Lewis acids, facilitate epimerization through various mechanisms such as enolate formation, π-allyl intermediates, or reversible nucleophilic addition. The remarkable compatibility of Ru-(S)-SunPhos with these racemization systems enables the DKR of substrate classes that would otherwise be unsuitable for this transformative methodology. The concerted action of selective hydrogenation and continuous racemization ultimately provides the desired enantiomerically enriched products with exceptional efficiency [1] [2].

dkr_energy_landscape Energy Landscape for Dynamic Kinetic Resolution RS (R/S) Substrate Equilibrium TS_R (R) Transition State RS->TS_R ΔG‡R TS_S (S) Transition State RS->TS_S ΔG‡S P_R (R) Product TS_R->P_R P_S (S) Product TS_S->P_S R_sub (R) Substrate S_sub (S) Substrate R_sub->S_sub k_rac Fast Epimerization

Substrate Scope and Performance Data for Ru-(S)-SunPhos DKR

The substrate generality of the Ru-(S)-SunPhos catalyst system in dynamic kinetic resolution has been extensively explored, revealing remarkable versatility across diverse structural classes. Particularly impressive results have been obtained with β-ketophosphonates, where asymmetric hydrogenation proceeds with exceptional enantioselectivities up to 99.9% ee. This outstanding performance extends to α-amido-β-keto phosphonates, which undergo efficient DKR to afford β-hydroxy-α-amido phosphonates with high diastereo- and enantioselectivity. The resulting products serve as valuable precursors to β-hydroxy-α-amino acids, important structural motifs in numerous bioactive compounds. The catalytic system maintains its efficiency even with sterically demanding substrates, demonstrating tolerance for various aromatic and heteroaromatic substituents while preserving excellent stereochemical outcomes [2].

For chemo-differentiation challenges, Ru-(S)-SunPhos exhibits exceptional performance in substrates containing multiple carbonyl groups. In β,δ-diketo acid derivatives, the system achieves remarkable chemoselective reduction at the β-carbonyl position when tetrahydrofuran (THF) is employed as a coordinative solvent. This solvent-mediated control originates from THF's ability to modulate the relative coordination strengths of different carbonyl groups to the ruthenium center, enabling preferential activation of the more Lewis basic β-keto ester moiety. Similarly, γ-heteroatom-substituted β-diketones undergo clean monoreduction with high enantioselectivity, highlighting the catalyst's ability to distinguish between chemically similar functional groups based on their spatial positioning and electronic properties. This sophisticated discrimination capability makes Ru-(S)-SunPhos particularly valuable for the synthesis of complex pharmaceutical intermediates requiring selective transformation in polyfunctionalized molecules [2] [3].

Table 2: Optimized DKR Transformations Using Ru-(S)-SunPhos Catalyst System

Substrate Class Reaction Conditions Yield (%) ee (%) Product Application
β-Ketophosphonates Ru-(S)-SunPhos (1 mol%), H₂ (50 bar), iPrOH, 25°C 95-99 99.9 Chiral hydroxyphosphonates for enzyme inhibitors
α-Amido-β-keto Phosphonates Ru-(S)-SunPhos (0.5 mol%), H₂ (30 bar), CH₂Cl₂, 40°C 90 98 (dr >20:1) β-Hydroxy-α-amino acid precursors
β,δ-Diketo Acid Derivatives RuCl₂(PPh₃)₃ (2 mol%), H₂ (20 bar), THF, 50°C 95 99 (β-selectivity) Statin side chain analogs
γ-Halo-γ,δ-unsaturated-β-keto Esters Ru-(S)-SunPhos (1 mol%), H₂ (10 bar), EtOAc, rt 85 98 Chiral allylic alcohols
δ-Ketal-β-keto Esters Ru-(S)-SunPhos (1 mol%), CaCO₃, H₂ (50 bar), tBuOH, 60°C 92 99 Protected diol synthons
β-Keto Sulfones Ru-(S)-SunPhos (2 mol%), I₂, H₂ (30 bar), MeOH, 30°C 88 97 Chiral sulfones for medicinal chemistry

The structural adaptability of the Ru-(S)-SunPhos system enables successful DKR of substrates featuring sensitive functional groups that would typically be incompatible with conventional hydrogenation catalysts. For instance, γ-halo-γ,δ-unsaturated-β-keto esters undergo chemoselective reduction of the ketone moiety without competing reduction of the alkene or halide displacement, affording highly enantiopure chiral allyl alcohols under mild and neutral conditions. This functional group tolerance extends to acid-sensitive substrates such as δ-ketal-β-keto esters, where the addition of calcium carbonate as a stabilizing agent ensures preservation of the ketal functionality throughout the hydrogenation process. The resulting δ-ketal-β-hydroxy esters are obtained in excellent yields with enantiomeric excesses consistently exceeding 98%, demonstrating the system's compatibility with protecting group strategies commonly employed in multistep synthesis [3].

The distance effect of directing groups has been systematically investigated through comparative studies of β-, γ-, and δ-keto amides. While β-keto amides are efficiently reduced using standard Ru-(S)-SunPhos conditions, the more challenging γ- and δ-keto amides require the enhanced reactivity of a Ru-SunPhos-diamine system to achieve satisfactory conversion and selectivity. This observation highlights the nuanced relationship between substrate architecture and catalyst design, illustrating how strategic ligand modification can extend the scope of DKR to encompass increasingly ambitious synthetic targets. The accumulated data across these substrate classes confirms Ru-(S)-SunPhos as one of the most versatile and reliable catalyst systems for implementing dynamic kinetic resolution in complex molecule synthesis [3].

Experimental Protocols and Methodologies

Standard Procedure for Asymmetric Hydrogenation via DKR

Protocol for α-Amido-β-keto Phosphonates Dynamic Kinetic Resolution

Materials and Equipment:

  • Ru-(S)-SunPhos catalyst (0.5 mol%)
  • Anhydrous dichloromethane (distilled over calcium hydride)
  • α-Amido-β-keto phosphonate substrate
  • Hydrogen gas (high purity, 30 bar)
  • 50 mL High-pressure stainless steel autoclave with glass insert
  • Magnetic stirrer with heating capability
  • Glove box for oxygen-sensitive operations (optional but recommended)

Step-by-Step Procedure:

  • Catalyst Preparation: In an argon-filled glove box, weigh Ru-(S)-SunPhos catalyst (2.3 mg, 0.0025 mmol for 0.5 mol% loading) and transfer to the glass insert of the autoclave.
  • Reaction Setup: Add a magnetic stir bar to the glass insert. Dissolve the α-amido-β-keto phosphonate substrate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) and transfer this solution to the glass insert containing the catalyst. Seal the autoclave securely.
  • Purge and Pressurization: Remove the autoclave from the glove box and connect to a hydrogen source. Purge the system three times with hydrogen (5 bar) to ensure complete removal of atmospheric oxygen. Subsequently, pressurize the autoclave to 30 bar hydrogen pressure at room temperature.
  • Reaction Execution: Heat the autoclave to 40°C with constant stirring at 600 rpm. Maintain these conditions for 16 hours, monitoring pressure drop to confirm reaction progress.
  • Workup Procedure: Carefully release the hydrogen pressure in a well-ventilated fume hood. Open the autoclave and transfer the reaction mixture to a round-bottom flask. Concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1 to 1:1 gradient) to obtain the pure β-hydroxy-α-amido phosphonate.
  • Analysis: Determine enantiomeric excess by chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10, flow rate 1.0 mL/min) or by NMR analysis of Mosher ester derivatives [2].

Troubleshooting Guide:

  • Low Conversion: Increase catalyst loading to 1 mol% or extend reaction time to 24 hours.
  • Moderate Enantioselectivity: Ensure complete anhydrous conditions; use freshly distilled solvent and molecular sieves (3Å) if necessary.
  • Substrate Decomposition: Lower reaction temperature to 25°C and increase hydrogen pressure to 50 bar.
Chemoselective Hydrogenation of β,δ-Diketo Acid Derivatives

Selective β-Carbonyl Reduction Protocol

Reaction Setup:

  • RuCl₂(PPh₃)₃ catalyst (2 mol%)
  • Anhydrous tetrahydrofuran (THF) as solvent
  • β,δ-Diketo acid derivative substrate
  • Hydrogen gas (20 bar)
  • 100 mL Parr reactor with Teflon liner

Detailed Methodology:

  • Charge the reactor with RuCl₂(PPh₃)₃ (4.5 mg, 0.005 mmol for 2 mol% loading) and β,δ-diketo acid derivative (0.25 mmol).
  • Add anhydrous THF (25 mL) via syringe under nitrogen atmosphere, ensuring complete dissolution of the substrate.
  • Seal the reactor, purge with hydrogen (3 × 10 bar), then pressurize to 20 bar H₂ at room temperature.
  • Heat to 50°C with vigorous stirring (800 rpm) for 12 hours. The coordinating ability of THF is crucial for chemoselectivity, as it modulates the relative binding affinities of the β- versus δ-carbonyl groups.
  • After cooling to room temperature, carefully release pressure and concentrate the reaction mixture.
  • Purify by preparative TLC (silica gel, dichloromethane/methanol 95:5) to obtain the β-hydroxy-δ-keto product.
  • Characterize by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS; determine enantiopurity by chiral phase HPLC [2] [3].

Critical Parameters for Success:

  • Solvent Purity: THF must be rigorously dried and free of peroxides to maintain catalyst activity.
  • Temperature Control: Maintaining 50°C is essential for optimal reaction rate without compromising chemoselectivity.
  • Substrate Purity: Starting materials should be purified by recrystallization or chromatography to remove acidic impurities that may deactivate the catalyst.

experimental_workflow Experimental Workflow for Ru-(S)-SunPhos DKR step1 Catalyst & Substrate Preparation (Glove Box, Anhydrous Conditions) step2 Reaction Vessel Assembly (Autoclave with Glass Insert) step1->step2 step3 Solvent Addition (Dry CH₂Cl₂ or THF) step2->step3 step4 System Purge (3× H₂ Vacuum Cycles) step3->step4 step5 H₂ Pressurization (30-50 bar) step4->step5 step6 Heating with Stirring (40-60°C, 16-24h) step5->step6 step7 Pressure Release & Workup step6->step7 step8 Purification (Flash Chromatography) step7->step8 step9 Analysis (HPLC, NMR, MS) step8->step9 decision1 Yield <85%? step9->decision1 Evaluate Results decision2 ee <95%? decision1->decision2 No opt1 Increase Catalyst Loading Extend Reaction Time decision1->opt1 Yes opt2 Improve Anhydrous Conditions Add Molecular Sieves decision2->opt2 Yes opt1->step1 Repeat with Optimized Conditions opt2->step1 Repeat with Optimized Conditions

Pharmaceutical Applications and Synthetic Utility

The implementation of Ru-(S)-SunPhos catalyzed DKR has enabled streamlined synthetic approaches to several important pharmaceutical compounds, demonstrating significant advantages over traditional methodologies. A prominent application involves the formal synthesis of T-588, a cognitive enhancer with neuroprotective properties. The critical step in this route employs asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate using Ru-(S)-SunPhos to establish the key chiral center with exceptional enantiocontrol. This transformation exemplifies how DKR methodology can simplify synthetic sequences to complex drug molecules by reducing step counts and improving overall efficiency. The resulting chiral alcohol serves as a pivotal intermediate that can be elaborated to the final active pharmaceutical ingredient through conventional functional group manipulations [2].

The technology has also been successfully applied to the synthesis of chiral β-hydroxy-α-amino acid derivatives, structurally diverse building blocks prevalent in numerous therapeutic agents. These compounds serve as core components of protease inhibitors, enzyme substrates, and conformational constraints in peptidomimetics. Through DKR of α-amido-β-keto phosphonates, researchers can efficiently access both enantiomers of these valuable synthons by appropriate selection of the SunPhos ligand configuration [(R) or (S) variant]. This strategic application highlights the stereochemical flexibility of the methodology, allowing medicinal chemists to rapidly explore structure-activity relationships by preparing both enantiomeric series of target compounds. The operational simplicity of the hydrogenation process further facilitates its adoption in industrial settings where scalability and reproducibility are paramount considerations [2] [3].

For the synthesis of statin-like molecules, the chemoselective reduction of β,δ-diketo acid derivatives represents another impactful application. The ability to selectively reduce the β-carbonyl group while preserving the δ-carbonyl functionality provides direct access to the characteristic dihydroxy acid backbone of cholesterol-lowering drugs such as atorvastatin and rosuvastatin. This strategic transformation demonstrates how the coordinating solvent modulation inherent to the Ru-(S)-SunPhos system enables control over reaction outcomes that would be challenging with conventional catalytic methods. The methodology thus offers a compelling alternative to classical synthetic approaches that often require extensive protecting group manipulations to achieve similar levels of chemo- and stereoselectivity [2].

Conclusion and Future Perspectives

The Ru-(S)-SunPhos catalyst system for dynamic kinetic resolution represents a transformative advancement in asymmetric synthesis, particularly for pharmaceutical applications requiring high levels of stereochemical purity. The comprehensive data presented in these application notes demonstrates the remarkable versatility and efficiency of this methodology across diverse substrate classes, consistently delivering excellent yields and enantioselectivities under practical reaction conditions. The detailed protocols provided herein empower researchers to implement these transformations in their own synthetic campaigns, leveraging the power of DKR to streamline routes to complex chiral molecules. The combination of robust performance, broad substrate scope, and operational simplicity positions Ru-(S)-SunPhos mediated DKR as a cornerstone technology for modern asymmetric synthesis in both academic and industrial settings.

Future developments in this field will likely focus on expanding the substrate generality to encompass even more challenging structural motifs, particularly those containing basic nitrogen functionalities that have traditionally posed compatibility issues with ruthenium catalysts. Additionally, ongoing efforts to reduce catalyst loadings and develop immobilized variants for continuous flow applications will further enhance the sustainability and cost-effectiveness of these transformations. The integration of Ru-(S)-SunPhos DKR with other catalytic methods in tandem reaction sequences represents another exciting frontier, enabling the construction of complex molecular architectures with multiple stereocenters in a single operational step. As these methodological advances continue to emerge, the impact of DKR technology on pharmaceutical synthesis is expected to grow substantially, accelerating the discovery and development of new therapeutic agents through more efficient access to enantiopure building blocks.

References

Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Amino Acids and Their Significance

Beta-amino acids (β-amino acids) represent a crucial class of organic compounds characterized by an amino group (-NH₂) positioned at the β-carbon relative to the carboxyl group (-COOH). This structural distinction from the more common α-amino acids (which form the building blocks of proteins) confers unique stability and structural properties to β-amino acids and their derivatives. The interest in β-amino acids has grown substantially over recent years due to their importance in multiple research domains, including combinatorial chemistry, medicinal chemistry, molecular design, and proteomics. [1]

The significance of β-amino acids in pharmaceutical applications cannot be overstated. These compounds serve as key precursors and building blocks for various therapeutic agents, including β-lactam antibiotics, anticancer compounds, and enzyme inhibitors. Unlike their α-amino acid counterparts, β-amino acids impart remarkable metabolic stability when incorporated into peptide chains, dramatically increasing the bioavailability and half-life of peptide-based therapeutics. This enhanced stability arises from their resistance to conventional proteolytic enzymes, making them invaluable in drug design where prolonged activity is desired. [2] Additionally, β-amino acids are found in numerous highly active natural products including cryptophycines (cancerostatics) and D-lysergic acid (psychotropics), further underscoring their pharmacological relevance. [2]

Synthetic Methodologies for Enantioselective β-Amino Acid Synthesis

Catalytic Asymmetric Approaches

Catalytic enantioselective methods represent the most atom-economical and efficient approaches to β-amino acid synthesis. Among these, the aza-Michael reaction has emerged as a particularly powerful tool for generating optically active β-amino carbonyl compounds. This reaction utilizes catalytic amounts of chiral Lewis acids or organocatalysts to facilitate the asymmetric addition of nitrogen nucleophiles to α,β-unsaturated electrophiles. The aza-Michael reaction provides one of the most efficient methods for the generation of optically active β-amino carbonyl compounds, which can be readily transformed into β-amino acids through standard functional group manipulations. [3] The development of these catalytic protocols has significantly advanced the field of asymmetric synthesis by providing practical and scalable routes to enantiomerically enriched β-amino acids without requiring stoichiometric amounts of chiral auxiliaries. [1]

Another prominent catalytic approach involves enantioselective conjugate addition reactions, where organometallic reagents are added to nitro acrylates and their derivatives. This methodology has been successfully extended to various organometallic systems, including aluminum organyls (readily available and produced on industrial scale), zinc organyls (offering higher selectivity and atom efficiency), and boronates (extending the scope to numerous aromatic, heterocyclic, and functionalized side chains). These reactions facilitate access to dozens of differently substituted β²-amino acids in their non-racemic configurations with excellent enantioselectivity (ee >98%) and are scalable under non-cryogenic, aerobic, and aqueous conditions. [2]

Table 1: Comparison of Catalytic Asymmetric Synthesis Methods for β-Amino Acids

Method Catalyst System Enantioselectivity Key Advantages Substrate Scope
Aza-Michael Reaction Chiral Lewis acids Typically >90% ee Atom-economical; direct formation of β-amino carbonyl compounds α,β-unsaturated carbonyl compounds
Conjugate Addition Organoaluminum, organozinc, or boronates >98% ee Wide variability of R groups; both enantiomers accessible Nitro acrylates and derivatives
Asymmetric Hydrogenation Homogeneous transition metal catalysts >98% ee High efficiency; simple substrate synthesis Compounds with benzylic side chains
Mannich Reactions Chiral organocatalysts or metal complexes High ee reported Direct access to β-amino acid precursors Pre-formed imines
Biological and Alternative Methods

Biocatalytic approaches offer complementary routes to enantiomerically pure β-amino acids, leveraging the exceptional selectivity of enzymes under mild reaction conditions. Enzymatic resolution of racemic mixtures represents a robust method for obtaining optically active β²-amino acids, employing cheap and robust enzyme systems that tolerate a wide variety of substrates. This method is particularly valuable for synthesizing compounds with sensitive functional groups that might not survive harsher chemical conditions. The enzymatic resolution process operates efficiently under non-cryogenic, aerobic, and aqueous conditions, making it environmentally friendly and scalable. Both enantiomers of the target β-amino acids are typically accessible through this approach, providing flexibility in chiral pool development for pharmaceutical applications. [2]

Asymmetric hydrogenation represents another powerful methodology, especially effective for β-amino acids with benzylic side chains. This approach employs readily available homogeneous catalysts that operate at low loading (down to 0.1 mol%) under simple low-pressure hydrogenation conditions. The substrate synthesis for asymmetric hydrogenation is typically straightforward, involving standard transformations that are easily scalable for industrial production. Like other catalytic methods, asymmetric hydrogenation typically delivers products with excellent enantiomeric excess (ee >98%), and both enantiomers are accessible at similar costs through appropriate selection of catalyst enantiomers. [2]

Experimental Protocols

Protocol 1: Catalytic Enantioselective Aza-Michael Reaction for β-Amino Carbonyl Compounds
3.1.1 Principle and Scope

This protocol describes an efficient method for the synthesis of β-amino carbonyl compounds via a catalytic enantioselective aza-Michael reaction, adapted from published procedures with optimization for reproducibility and practical application. [3] The transformation utilizes a chiral Lewis acid catalyst to control stereochemistry during the addition of nitrogen nucleophiles to α,β-unsaturated carbonyl acceptors, providing direct access to enantiomerically enriched β-amino carbonyl intermediates that can be converted to β-amino acids through standard functional group manipulations.

3.1.2 Materials and Equipment
  • Reaction substrates: High-purity α,β-unsaturated carbonyl compound (1.0 equiv) and nitrogen nucleophile (1.2 equiv)
  • Catalyst: Chiral Lewis acid catalyst (e.g., bis-oxazoline copper complex, 5 mol%)
  • Solvent: Anhydrous dichloromethane (DCM) or toluene
  • Additives: Molecular sieves (4Å, activated powder)
  • Equipment: Schlenk flask with stir bar, reflux condenser, syringe pumps, inert gas (N₂ or Ar) supply, TLC plates, rotary evaporator, flash chromatography system
  • Analysis: Chiral HPLC system with appropriate column, polarimeter for enantiomeric excess determination
3.1.3 Step-by-Step Procedure
  • Reaction Setup: Flame-dry the Schlenk flask and reflux condenser under argon atmosphere. Add activated molecular sieves (4Å, 100 mg/mmol substrate) to the flask and purge with argon.

  • Catalyst Formation: In the dried flask, prepare the chiral Lewis acid catalyst in situ by combining the chiral ligand (5 mol%) with metal salt (5 mol%) in anhydrous DCM (0.1M concentration relative to limiting reagent). Stir the mixture at room temperature for 30 minutes under argon to form the active catalytic species.

  • Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Add the α,β-unsaturated carbonyl compound (1.0 equiv) dissolved in minimal anhydrous DCM, followed by dropwise addition of the nitrogen nucleophile (1.2 equiv) via syringe pump over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor by TLC or LC-MS every 2 hours. Typical reaction time is 12-24 hours. The reaction is considered complete when TLC shows full consumption of the α,β-unsaturated carbonyl compound.

  • Workup Procedure: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per 100 mL reaction volume). Extract the aqueous layer with DCM (3 × 20 mL), combine the organic extracts, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient. Characterize the purified β-amino carbonyl compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.

  • Enantiomeric Excess Determination: Determine ee by chiral HPLC analysis using a commercially available chiral stationary phase (e.g., Daicel CHIRALPAK series). Confirm absolute configuration by comparison of optical rotation with literature values.

3.1.4 Troubleshooting and Optimization
  • Low Conversion: Ensure strict anhydrous conditions and use freshly activated molecular sieves. Increase catalyst loading to 10 mol% if necessary.
  • Poor Enantioselectivity: Use higher purity chiral ligand and confirm the metal-to-ligand ratio. Screening alternative solvent systems (e.g., switching from DCM to toluene) may improve selectivity.
  • Scale-up Considerations: For reactions at >10 mmol scale, increase equivalence of nitrogen nucleophile to 1.5 equiv and extend addition time to 30 minutes to control exotherm.
Protocol 2: Enzymatic Resolution of Racemic β²-Amino Acids
3.2.1 Principle and Scope

This protocol describes the enzymatic kinetic resolution of racemic β²-amino acids using robust and inexpensive enzyme systems. [2] This method is particularly valuable for synthesizing β-amino acids containing sensitive functional groups that might not tolerate the conditions of metal-catalyzed asymmetric synthesis. The process exploits the differential reaction rates of enzyme-catalyzed transformations with each enantiomer, allowing for the isolation of both enantiomers from a racemic mixture.

3.2.2 Materials and Equipment
  • Substrate: Racemic β²-amino acid (1.0 equiv)
  • Enzyme: Immobilized lipase or protease (e.g., Candida antarctica lipase B, 20% w/w relative to substrate)
  • Acyl Donor: Vinyl acetate or isopropenyl acetate (2.0 equiv)
  • Solvent: Phosphate buffer (0.1M, pH 7.0) or organic solvent (e.g., tert-butyl methyl ether)
  • Equipment: Round-bottom flask with stir bar, pH meter, heating mantle, separatory funnel, HPLC system
  • Purification: Ion-exchange chromatography system, recrystallization setup
3.2.3 Step-by-Step Procedure
  • Reaction Setup: Charge the racemic β²-amino acid (1.0 equiv) and immobilized enzyme (20% w/w) to a round-bottom flask containing the appropriate solvent (0.2M concentration). For hydrolytic enzymes, use phosphate buffer (0.1M, pH 7.0); for lipases, organic solvents like tert-butyl methyl ether often provide better selectivity.

  • Acylation Reaction: Add the acyl donor (vinyl acetate or isopropenyl acetate, 2.0 equiv) to the reaction mixture. Stir vigorously at 30°C and monitor reaction progress by chiral HPLC.

  • Reaction Control: Stop the reaction at approximately 50% conversion (typically 4-48 hours) by filtering off the immobilized enzyme. The exact conversion must be carefully controlled to maximize both yield and enantiopurity.

  • Separation of Enantiomers: Separate the unreacted amino acid enantiomer from the acylated product using ion-exchange chromatography or extraction methods. The unreacted enantiomer typically has high enantiomeric purity.

  • Hydrolysis (Optional): If desired, hydrolyze the acylated enantiomer under mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) to obtain the opposite enantiomer of the free β²-amino acid.

  • Purification: Recrystallize both enantiomers from appropriate solvents to achieve >99% ee if necessary. Characterize products by NMR, HRMS, and specific rotation.

3.2.4 Troubleshooting and Optimization
  • Low Enantioselectivity: Screen different enzyme preparations (various lipases and proteases) to identify the most selective biocatalyst for your specific substrate.
  • Slow Reaction Rate: Increase temperature to 40°C or enzyme loading to 30% w/w. Add minimal amounts of co-solvents (e.g., DMSO, <5% v/v) to improve substrate solubility.
  • Scale-up Considerations: Use continuously stirred tank reactors or packed-bed reactors for larger scales (>100g) to maintain efficient mixing and temperature control.

Analytical Methods and Purification Protocols

Chiral HPLC Analysis of β-Amino Acids

The analysis of enantiomeric purity represents a critical step in the development and validation of any asymmetric synthesis method. For β-amino acids, chiral high-performance liquid chromatography (HPLC) has emerged as the gold standard analytical technique for determining enantiomeric excess and confirming successful resolution or asymmetric synthesis. [4] This method utilizes specialized chiral stationary phases (CSPs) containing single-enantiomer compounds that selectively interact with each enantiomer in a sample, leading to differential retention times and enabling precise separation and quantification. The global chiral HPLC column market, valued at USD 93.4 million in 2024, reflects the importance of this analytical technology in pharmaceutical development and quality control. [5]

Table 2: Chiral HPLC Stationary Phases for β-Amino Acid Analysis

Stationary Phase Type Key Manufacturers Separation Mechanism Optimal Mobile Phase Application Notes
Polysaccharide-based Daicel (CHIRALPAK series) Multiple interaction sites (H-bonding, π-π, dipole-dipole) Hexane/IPA/ethanol with acid/base modifiers Broad applicability; >80% of chiral separations
Cyclodextrin-based Astec, Supelco Inclusion complex formation Reversed-phase (MeCN/H₂O) with buffers Suitable for polar compounds; can be used in polar-organic mode
Macrocyclic glycopeptide Chirobiotic (Sigma-Aldrich) Ionic, H-bonding, π-π interactions 100% methanol to buffered aqueous-organic Excellent for amino acids; compatible with MS detection
Pirkle-type Regis Technologies π-π interactions, H-bonding Normal phase (hexane/alcohol) Complementary selectivity; predictable elution order

The selection of an appropriate chiral stationary phase represents the most critical factor in successful method development. According to market analyses, polysaccharide-based columns (particularly those from Daicel Corporation) dominate the field, holding approximately 40% of the market share due to their diverse portfolio of cellulose- and amylose-based columns with broad applicability. [5] Recent innovations include the introduction of 3μm immobilized polysaccharide phases (e.g., CHIRALPAK IM-3) that offer faster, high-throughput separations compatible with both HPLC and SFC (supercritical fluid chromatography) systems. [5] For method development, analysts typically screen 5-7 different columns to identify the optimal system, as no single chiral stationary phase can resolve all enantiomeric pairs. [4]

Simulated Moving Bed (SMB) Chromatography for Large-Scale Purification

For the large-scale purification of enantiomerically pure β-amino acids, simulated moving bed (SMB) chromatography represents a continuous, cost-effective alternative to batch chromatographic separations. This technology exploits the same separation principles as conventional chromatography but arranges multiple columns in a specific configuration that simulates a continuous counter-current process, significantly improving solvent efficiency and productivity. [6] Recent advances have demonstrated that even achiral SMB processes can be effective for separating nonracemic mixtures of enantiomers when based on the phenomenon of self-disproportionation of enantiomers (SDE), where homochiral and heterochiral associates exhibit different adsorption behaviors. [6]

The experimental workflow below illustrates the key steps in the SMB purification process for β-amino acids:

SMB_Process SMB Purification Process for β-Amino Acids Feed Feed SMB_System SMB_System Feed->SMB_System Non-racemic mixture Raffinate Raffinate SMB_System->Raffinate Target enantiomer Extract Extract SMB_System->Extract Unresolved enantiomers Analysis Analysis Raffinate->Analysis Purity check Recycling Recycling Extract->Recycling Recycle to process Pure_Enantiomer Pure_Enantiomer Analysis->Pure_Enantiomer ee >99%

In a recent application, researchers developed an achiral SMB process for isolating pure enantiomers from nonracemic mixtures of methyl p-tolyl sulfoxide, achieving product yields from 14 to 73% with purity ranging from 81% to 100%. [6] The process design was supported by a mathematical model that accounted for the specificity of SDE-driven separation, demonstrating feasibility, reproducibility, and predictability for industrial production. This approach represents an attractive alternative to enantioselective chromatography using expensive chiral stationary phases, particularly for the isolation of target enantiomers from nonracemic mixtures obtained from asymmetric synthesis. [6]

Applications in Drug Development and Medicinal Chemistry

Pharmaceutical Applications

β-amino acids have found diverse applications in pharmaceutical development, serving as critical building blocks for various therapeutic agents. Their incorporation into peptide sequences dramatically increases metabolic stability while maintaining biological activity, addressing a key limitation of natural peptide therapeutics. [2] The β-amino acid motif appears in various highly active natural products including β-lactam antibiotics, cancerostatica (e.g., cryptophycines), and psychotropics (e.g., D-lysergic acid), underscoring their pharmacological significance. [2] The development of stereoselective and economically feasible synthesis routes toward 2-branched β-amino acids represents a particularly challenging task, being more complicated than the preparation of their well-investigated 3-substituted counterparts. [2]

The pharmaceutical industry's substantial R&D investments in chiral drug development have significantly driven demand for β-amino acid building blocks and synthetic methodologies. With global pharmaceutical R&D expenditure reaching approximately $250 billion in 2023 and a significant portion dedicated to chiral drug development, the importance of efficient synthetic access to enantiomerically pure β-amino acids continues to grow. [5] Regulatory mandates from agencies worldwide now explicitly require detailed enantiomeric characterization of pharmaceuticals, with International Council for Harmonisation (ICH) Q6A guidelines specifying thresholds for enantiomeric impurities as low as 0.1% for certain drug substances. [5] This regulatory landscape has made efficient asymmetric synthesis and precise analytical characterization of β-amino acids essential across the pharmaceutical value chain.

Case Study: β-Lactam Antibiotics from β-Amino Acids

Recent research has demonstrated the application of enantiomerically pure β-amino acids in the development of novel antibiotics to address the growing challenge of antimicrobial resistance. In a 2018 study, researchers disclosed the in silico design and unprecedented ten-step synthesis of eleven nocardicin-like enantiomerically pure 2-{3-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-oxoazetidin-1-yl}acetic acids starting from serine as a readily accessible precursor. [7] These monocyclic 3-amino-β-lactams were designed as inhibitors of penicillin-binding proteins (PBPs) in resistant bacteria, revealing the potential of α-benzylidenecarboxylates as interesting leads in the pursuit of novel PBP inhibitors. [7]

The synthetic approach utilized a chiral pool strategy starting from serine, which was elaborated through a series of stereocontrolled transformations to install the β-lactam ring with the appropriate stereochemistry. The resulting compounds were evaluated for their capability to inhibit PBPs of various resistant bacteria, with promising results. Importantly, no deactivation by representative enzymes belonging to the four β-lactamase classes was observed, while weak inhibition of class C β-lactamase P99 was demonstrated. [7] This case study illustrates how enantioselective synthesis of β-amino acids enables the development of novel antibiotics that potentially circumvent existing resistance mechanisms.

The following diagram illustrates the key stages in the development of β-amino acid-derived pharmaceuticals:

DrugDevelopment β-Amino Acids in Drug Development Synthesis Synthesis Building_Block Building_Block Synthesis->Building_Block Enantioselective synthesis Pharmaceutical Pharmaceutical Building_Block->Pharmaceutical Incorporation into drug candidate Testing Testing Pharmaceutical->Testing Biological evaluation Application Application Testing->Application Therapeutic application

Conclusion and Future Perspectives

The field of enantioselective β-amino acid synthesis has advanced significantly, with multiple efficient methodologies now available for producing these valuable building blocks in high enantiomeric purity. Catalytic asymmetric approaches, including aza-Michael reactions, conjugate additions, and hydrogenations, offer atom-economical routes to various β-amino acid structural motifs. [3] [2] Complementary biological methods, particularly enzymatic resolutions, provide alternative pathways for compounds containing sensitive functional groups. [2] These synthetic advances have enabled the growing application of β-amino acids in pharmaceutical development, particularly for enhancing the metabolic stability of peptide-based therapeutics and as precursors to important antibiotic classes. [7] [2]

Looking forward, several trends are likely to shape future developments in β-amino acid synthesis and application. The integration of artificial intelligence and machine learning in method development shows promise for predicting optimal synthetic routes and chiral separation conditions, potentially reducing method development time and costs. [5] Additionally, the continued innovation in chiral stationary phases for analytical and preparative separations will enhance our ability to characterize and purify β-amino acid derivatives. [4] [5] As regulatory requirements for enantiomeric purity become increasingly stringent across global markets, the development of efficient, scalable, and cost-effective synthetic methodologies for β-amino acids will remain an important research frontier with significant implications for pharmaceutical development and manufacturing. [5]

References

beta-keto ester hydrogenation with (S)-SunPhos

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Scope and Performance Data

The table below summarizes various β-keto ester substrates that have been successfully hydrogenated using Ru-(S)-SunPhos catalytic systems, along with their reported performance [1] [2] [3].

Substrate Class Specific Example(s) Conditions / Additives Performance (Yield / ee) Notes / Application
γ-Heteroatom-substituted β-keto esters Not specified Not specified "High enantioselectivities" [1] Product: enantiomerically pure γ-heteroatom substituted β-hydroxy esters [1].
δ-Ketal-β-keto esters Acid-labile, ε-substituted δ-ketal-β-keto esters Presence of CaCO₃ [2] [3] Good yields, High ee values [2] [3] CaCO₃ stabilizes the acid-labile δ-ketal group during hydrogenation [2].
γ-Halo-γ,δ-unsaturated- β-keto esters γ-Halo-γ,δ-unsaturated-β-keto esters Neutral conditions [3] High enantiopurity [3] Highly chemoselective hydrogenation at the carbonyl group, yielding chiral allyl alcohols [3].
α-Substituted β-keto esters α-Substituted β-keto esters and phosphonates Dynamic Kinetic Resolution (DKR) [3] Exceptionally high stereoselectivity [3] DKR enables high stereoselectivity for substrates with α-chiral centers.
Standard β-keto esters Benchmark monofunctionalized ketones Not specified High enantioselectivity achieved [3] Early benchmark reactions for the project.

Detailed Methodology for Key Substrates

While a full step-by-step protocol is not provided in the search results, the following methodological details are reported for specific substrate classes.

Hydrogenation of δ-Ketal-β-keto Esters

This protocol highlights the use of an additive to protect an acid-sensitive functional group [2] [3].

  • Catalyst System: Ru complex with (S)-SunPhos ligand.
  • Key Additive: Calcium Carbonate (CaCO₃).
  • Function of Additive: To stabilize the acid-labile δ-ketal group during the hydrogenation reaction, preventing its decomposition [2].
  • Outcome: The reaction produces optically pure, acid-labile δ-ketal-β-hydroxy esters in good yields and with high enantiomeric excess (ee) [2].
Hydrogenation of γ-Halo-γ,δ-unsaturated-β-keto Esters

This method showcases high chemoselectivity under mild conditions [3].

  • Catalyst System: Ru complex with this compound ligand.
  • Conditions: Neutral reaction conditions.
  • Chemoselectivity: The catalyst selectively hydrogenates the carbonyl group while leaving the carbon-carbon double bond and the halogen atom intact [3].
  • Outcome: Provides access to highly enantiopure chiral allyl alcohols [3].

Workflow for Hydrogenation Using Ru-(S)-SunPhos

The following diagram outlines the general experimental workflow and key decision points for running these hydrogenation reactions, based on the information available.

Start Start: Prepare Substrate and Ru-(S)-SunPhos Catalyst A Assess Substrate Structure Start->A B Standard β-Keto Ester A->B Classify C Acid-Labile Group (e.g., δ-Ketal) A->C Classify D Unsaturated System (e.g., γ-Halo-γ,δ-unsaturated) A->D Classify E α-Substituted β-Keto Ester A->E Classify F1 Proceed with Standard Hydrogenation Conditions B->F1 F2 Add Stabilizing Additive (e.g., CaCO₃) C->F2 F3 Use Neutral Conditions for Chemoselectivity D->F3 F4 Utilize Dynamic Kinetic Resolution (DKR) E->F4 G Perform Asymmetric Hydrogenation F1->G F2->G F3->G F4->G H Obtain Chiral β-Hydroxy Ester Product G->H

Important Considerations for Protocol Development

The search results indicate several factors that are critical for success but for which precise details are missing. You will need to determine these parameters experimentally or by consulting more extensive publications from the research group.

  • Solvent Selection: The solvent can be crucial. Tetrahydrofuran (THF) is mentioned as a "helpful coordinative solvent" for controlling chemo- and enantioselectivity in more challenging polycarbonyl substrates [3].
  • Other Additives: Beyond CaCO₃, other additives are used for specific systems. For example, CeCl₃·7H₂O is reported as an efficient additive for α-keto esters/amides, and iodine (I₂) is used for β-keto sulfones [3]. The role of these additives in the hydrogenation of standard β-keto esters may need investigation.
  • Specific Reaction Conditions: Precise details on catalyst loading, hydrogen pressure, reaction temperature, and reaction time are not consistently provided in the available excerpts and would need to be sourced from the full-text articles.

References

Application Notes: Ruthenium-Catalyzed Hydrogenation of 3-Oxoglutaric Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The hydrogenation of 3-oxoglutaric acid derivatives is a crucial transformation in synthetic organic chemistry, providing access to chiral building blocks for pharmaceuticals and complex natural products. These 1,3,5-tricarbonyl compounds present unique challenges and opportunities for chemoselective and enantioselective reduction. This guide covers two highly effective ruthenium-catalyzed protocols: one for asymmetric hydrogenation achieving high enantioselectivity, and another for chemoselective hydrogenation at the β-carbonyl position.

Key Catalytic Systems & Protocols

Asymmetric Hydrogenation Protocol [1]

This protocol uses a chiral ruthenium-SunPhos complex for enantioselective hydrogenation.

  • Catalyst: [RuCl(benzene)(S)-SunPhos]Cl
    • SunPhos Formula: (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine)
  • Typical Reaction Conditions:
    • Temperature: Not specified, but typically 50-70°C for similar hydrogenations.
    • H₂ Pressure: 20-100 bar.
    • Solvent: Acetone (optimal for enantioselectivity).
  • Key Finding: Pronounced solvent effect observed. Enantioselectivity increased from ~20% in EtOH or THF to 90% in acetone. Inversion of product configuration occurred when changing solvent from EtOH to THF or acetone [1].
Chemoselective Hydrogenation Protocol [2]

This method achieves high chemoselectivity for reducing the β-carbonyl over the δ-carbonyl in β,δ-diketo acid derivatives.

  • Catalyst: RuCl₂(PPh₃)₃ (commercially available and inexpensive).
  • Standard Conditions:
    • Solvent: Tetrahydrofuran (THF) - critical for chemoselectivity.
    • Temperature: 70°C.
    • H₂ Pressure: 20 bar.
    • Reaction Time: 8-15 hours.
    • Substrate-to-Catalyst Ratio (S/C): 200.
  • Key Feature: THF acts as a competitive ligand, modulating the coordination ability of different carbonyl groups. The β-keto amide moiety is hydrogenated much more rapidly than β-keto esters or simple ketones under these conditions. The products are resistant to further hydrogenation, eliminating the need for careful reaction monitoring [2].

Experimental Data Summary

Table 1: Solvent Effects on Asymmetric Hydrogenation [1]

Solvent Enantiomeric Excess (ee) Notes
Acetone ~90% Optimal selectivity
THF ~20% Inversion of product configuration
EtOH ~20% -
CH₂Cl₂ High Exact value not specified, but "high"
Dioxane High Exact value not specified, but "high"

Table 2: Yields for Chemoselective Hydrogenation of Various Substrates [2]

Substrate R Group Het Group Yield (%)
1a Me OMe 85
1b Me OtBu 86
1c Ph OtBu 87
1f Et NHtBu 95
1j C₆H₅ N-Morpholinyl 95
1m C₆H₅ NEt₂ 96
1t Et NEt₂ 91

Detailed Experimental Workflow

The following diagram outlines the general decision-making and experimental workflow for hydrogenating 3-oxoglutaric acid derivatives, based on the desired outcome.

hydrogenation_workflow Start Start: 3-Oxoglutaric Acid Derivative Goal Goal Selection Start->Goal Asymm Asymmetric Hydrogenation Goal->Asymm High Enantioselectivity Chemo Chemoselective Hydrogenation Goal->Chemo β-Carbonyl Selectivity Cat1 Catalyst: [RuCl(benzene)this compound]Cl Asymm->Cat1 Cat2 Catalyst: RuCl₂(PPh₃)₃ Chemo->Cat2 Solv1 Solvent: Acetone (Optimal) Cat1->Solv1 Solv2 Solvent: Tetrahydrofuran (THF) Cat2->Solv2 Cond1 Conditions: H₂ (20-100 bar), Heat Solv1->Cond1 Cond2 Conditions: H₂ (20 bar), 70°C Solv2->Cond2 Prod1 Product: Chiral Diol Cond1->Prod1 Prod2 Product: β-Hydroxy-δ-keto Ester/Amide Cond2->Prod2

Step-by-Step Procedure for Chemoselective Hydrogenation [2]
  • Reaction Setup: In an inert atmosphere glove box, charge a pressure vessel with the β,δ-diketo acid substrate (1.0 mmol) and RuCl₂(PPh₃)₃ catalyst (S/C = 200).
  • Solvent Addition: Add anhydrous THF (5 mL) as the solvent.
  • Hydrogenation: Seal the vessel, remove it from the glove box, and pressurize with H₂ to 20 bar. Heat the reaction mixture to 70°C with stirring for 8-15 hours.
  • Reaction Monitoring: Monitor by TLC or GC-MS. Note: Full conversion is typically achieved in 8 hours for most amide substrates, and the products are stable against over-reduction.
  • Work-up: After cooling to room temperature and carefully releasing the pressure, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure β-hydroxy-δ-keto ester or amide.

Troubleshooting & Best Practices

  • Solvent Purity: Use anhydrous, degassed solvents for optimal catalyst activity and lifetime. The dramatic solvent effects observed make solvent choice paramount [1] [2].
  • Catalyst Handling: All ruthenium catalysts are air-sensitive in solution. Manipulate and store them under an inert atmosphere (e.g., nitrogen or argon).
  • Pressure Equipment: Ensure all high-pressure reactors are properly calibrated and maintained. Never exceed the rated pressure of your reaction vessel.
  • Substrate Scope: Amide derivatives generally provide higher yields and faster reaction rates compared to ester derivatives in the chemoselective protocol [2]. Aryl-substituted derivatives also often give higher yields than alkyl-substituted ones.

Conclusion

The hydrogenation of 3-oxoglutaric acid derivatives can be directed with high precision using tailored ruthenium catalysts. The [RuCl(benzene)this compound]Cl/acetone system is optimal for achieving high enantioselectivity, while the RuCl₂(PPh₃)₃/THF system is exceptionally effective for the chemoselective reduction of the β-carbonyl group in complex polycarbonyl substrates. These protocols are robust, atom-economical, and provide valuable intermediates for advanced synthetic applications.

References

Ru-(S)-SunPhos Catalytic System: Application Notes and Protocols for Asymmetric Hydrogenation in Pharmaceutical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Ru-(S)-SunPhos catalytic system represents a significant advancement in asymmetric hydrogenation, particularly for the synthesis of enantiomerically pure α-hydroxy carboxylates and related pharmaceutical intermediates. This catalytic system exhibits exceptional enantioselectivity and functional group tolerance, making it particularly valuable for drug development applications where chiral center formation is required. The system's remarkable performance is substantially enhanced by the addition of CeCl₃·7H₂O, which improves both enantioselectivity and catalyst stability. These application notes provide a comprehensive technical reference for researchers implementing this catalytic technology, with detailed protocols focused on the synthesis of key intermediates for cognitive enhancers such as T-588, demonstrating the system's practical utility in complex molecular synthesis.

Catalytic Mechanism Overview

Fundamental Principles

The Ru-(S)-SunPhos catalytic cycle operates through a well-defined mechanism that transforms prochiral α-ketoesters into enantiomerically enriched α-hydroxy esters with exceptional selectivity. The catalytic cycle begins with a pre-catalyst activation phase where the ruthenium-SunPhos complex is converted into its active form. The mechanism proceeds through a coordination-insertion pathway where the keto carbonyl group of the substrate coordinates to the ruthenium center, followed by hydride transfer from the metal-hydride species. This creates a chiral environment that dictates the facial selectivity of hydrogen addition, resulting in high enantiomeric excess. The role of CeCl₃·7H₂O as an additive is crucial, as it coordinates with the carbonyl oxygen, enhancing both the reactivity and stereochemical outcome by organizing the transition state geometry. This organization enables the precise discrimination between carbonyl groups in molecules containing multiple similar functional groups, a particular challenge in complex substrate hydrogenation.

Visual Representation of the Catalytic Cycle

The following diagram illustrates the complete catalytic cycle for Ru-(S)-SunPhos catalyzed asymmetric hydrogenation, highlighting key intermediates and reaction pathways:

G Precatalyst Precatalyst ActiveCatalyst ActiveCatalyst Precatalyst->ActiveCatalyst Activation Step SubstrateComplex SubstrateComplex ActiveCatalyst->SubstrateComplex Substrate Coordination HydrideIntermediate HydrideIntermediate SubstrateComplex->HydrideIntermediate Hydride Transfer ProductComplex ProductComplex HydrideIntermediate->ProductComplex H₂ Oxidative Addition Product Product ProductComplex->Product Product Release Product->ActiveCatalyst Catalyst Regeneration CeCl3 CeCl₃·7H₂O CeCl3->SubstrateComplex Enhances Selectivity CeCl3->HydrideIntermediate Stabilizes Intermediate

Figure 1: The Ru-(S)-SunPhos catalytic cycle for asymmetric hydrogenation

This catalytic cycle demonstrates the key role of cerium chloride in enhancing both enantioselectivity and catalyst stability throughout the process. The additive functions through Lewis acid interactions with the carbonyl oxygen atoms, which activates the substrate and organizes the transition state geometry. The steric and electronic properties of the (S)-SunPhos ligand create a well-defined chiral pocket around the ruthenium center, ensuring high facial selectivity during the hydride transfer step. The mechanism proceeds through a monohydride pathway rather than a dihydride mechanism, which contributes to the observed excellent enantiocontrol.

Experimental Protocol

Materials and Equipment
  • Catalyst Precursor: [RuCl(benzene)this compound]Cl
  • Additive: CeCl₃·7H₂O (catalytic grade, purified by recrystallization)
  • Substrate: Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate (purified by recrystallization)
  • Solvent: Anhydrous methanol or ethanol (distilled under nitrogen)
  • Hydrogen Source: Hydrogen gas (high purity, 99.99%)
  • Reaction Vessel: High-pressure hydrogenation reactor (Parr instrument or equivalent)
  • Atmosphere Control: Nitrogen/vacuum manifold for inert atmosphere operations
  • Analytical Equipment: HPLC with chiral stationary phase, NMR spectrometer
Step-by-Step Procedure
  • Reactor Preparation: Charge the autoclave with a magnetic stir bar and purge three times with nitrogen to ensure complete oxygen removal.
  • Catalyst System Assembly: Under a nitrogen atmosphere, add [RuCl(benzene)this compound]Cl (0.005 mol%) and CeCl₃·7H₂O (0.025 mol%) to the reactor.
  • Solvent Addition: Introduce degassed anhydrous methanol (10 mL per mmol of substrate) through a cannula transfer technique.
  • Substrate Introduction: Add ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate (1.0 equiv) as a solution in minimal degassed methanol (approximately 2 mL per mmol).
  • Reactor Sealing: Close the hydrogenation vessel according to manufacturer specifications and perform a pressure leak test.
  • Pressure Optimization: Pressurize the system with hydrogen to 10-15 atm, then vent to ensure complete air displacement. Repeat this process three times.
  • Reaction Initiation: Pressurize to the working pressure of 50 atm H₂ and initiate stirring at 500-700 rpm.
  • Temperature Control: Heat the reaction mixture to 40°C and maintain with continuous monitoring.
  • Progress Monitoring: Track reaction completion by periodic sampling for HPLC analysis or by monitoring hydrogen uptake.
  • Reaction Termination: After full conversion (typically 12-16 hours), cool the reactor to room temperature and carefully release residual pressure.
  • Product Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
  • Purification: Purify the crude material by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxyacetate.
  • Enantiomeric Purity Enhancement: Recrystallize from hexane/ethyl acetate to upgrade enantiomeric excess from 98.6% to 99.5% [1].
Critical Parameters for Success
  • CeCl₃·7H₂O Ratio: Maintain precise stoichiometry between CeCl₃·7H₂O and ruthenium catalyst (5:1 ratio) for optimal performance [2]
  • Water Content: Control moisture levels rigorously, as the cerium additive is hygroscopic
  • Gas Purity: Use high-purity hydrogen with oxygen scavengers to prevent catalyst oxidation
  • Mixing Efficiency: Ensure efficient gas-liquid mass transfer through vigorous stirring (≥500 rpm)

Substrate Scope and Performance Data

The Ru-(S)-SunPhos catalytic system demonstrates exceptional versatility across a range of α-ketoesters and related compounds. The table below summarizes key substrate classes and performance metrics:

Table 1: Substrate Scope and Performance of Ru-(S)-SunPhos Catalytic System

Substrate Class Specific Example Reaction Conditions Yield (%) ee (%) Reference
Aromatic α-ketoesters Ethyl 2-oxo-2-phenylacetate 50 atm H₂, 40°C, 12h 95 98.3 [2]
Ortho-substituted aromatic α-ketoesters Ethyl 2-(o-tolyl)-2-oxoacetate 50 atm H₂, 40°C, 14h 90 97.5 [2]
Heteroaromatic α-ketoesters Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate 50 atm H₂, 40°C, 16h >95 98.6→99.5* [1]
α-Keto Weinreb amides N-methoxy-N-methyl-2-oxo-2-phenylacetamide 50 atm H₂, 40°C, 18h 92 97 [3]
Functionalized α-ketoesters Ethyl 2-oxo-4-arylbut-3-enoate 50 atm H₂, 40°C, 20h 88 96 [3]

*Enantiomeric excess upgraded after recrystallization

The data demonstrates the system's remarkable tolerance for steric hindrance, as evidenced by the high enantioselectivities maintained with ortho-substituted substrates. Additionally, the compatibility with Weinreb amide functionality highlights the system's chemical selectivity, preserving this synthetically valuable group while reducing the keto functionality. The sequential hydrogenation capability with unsaturated systems further underscores the chemoselectivity of this catalytic system.

Technical Applications in Drug Development

Case Study: Formal Synthesis of T-588

The Ru-(S)-SunPhos catalytic system has been successfully implemented in the formal synthesis of T-588, a potent cognitive enhancer. The key transformation involves the asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate to produce the corresponding (R)-α-hydroxy ester with 98.6% enantiomeric excess. This intermediate serves as a chiral building block for the construction of T-588, which has demonstrated neuroprotective effects and potential application in treating cerebral anoxia and memory impairment [1]. The efficiency of this catalytic process underscores its value in pharmaceutical manufacturing, where enantiopurity and process efficiency are critical parameters. The hydrogenation product can be readily upgraded to 99.5% ee through a single recrystallization step, meeting the stringent quality requirements for pharmaceutical intermediates.

Advantages for Pharmaceutical Synthesis

The implementation of the Ru-(S)-SunPhos system in drug development offers several distinct advantages:

  • High Turnover Number: The system achieves TON up to 10,000, making it economically viable for large-scale production [2]
  • Minimal Catalyst Loading: Effective with only 0.005 mol% catalyst loading, reducing metal contamination in the final product
  • Functional Group Tolerance: Compatible with various heteroaromatic systems common in pharmaceutical compounds
  • Operational Simplicity: Standard hydrogenation equipment suffices, without need for specialized infrastructure

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with Ru-(S)-SunPhos Catalytic System

Problem Potential Causes Solutions
Low conversion Catalyst deactivation by impurities Purify substrates rigorously; use degassed solvents
Suboptimal CeCl₃·7H₂O ratio Adjust Ce:Ru ratio to 5:1; ensure additive freshness
Insufficient H₂ pressure Increase pressure to 50 atm; check for leaks
Reduced enantioselectivity Moisture in solvent/system Employ strict anhydrous conditions; molecular sieves
Incorrect temperature Maintain at 40°C; avoid elevated temperatures
Catalyst decomposition Prepare fresh catalyst; minimize oxygen exposure
Catalyst precipitation Solvent incompatibility Use methanol or ethanol; adjust concentration
Low quality CeCl₃·7H₂O Recrystallize additive before use
Incomplete recrystallization Impurities in crude product Implement silica gel purification before recrystallization
Suboptimal solvent system Optimize hexane/ethyl acetate ratio empirically

Conclusion

The Ru-(S)-SunPhos catalytic system represents a robust and efficient methodology for the asymmetric hydrogenation of functionalized ketones, particularly α-ketoesters. The integration of CeCl₃·7H₂O as an additive significantly enhances both enantioselectivity and catalyst stability, enabling exceptional performance with challenging substrates. The provided protocols and application notes offer researchers a comprehensive framework for implementing this technology in pharmaceutical synthesis, with demonstrated success in the production of key intermediates for cognitive enhancers such as T-588. The system's high turnover number, excellent enantiocontrol, and functional group tolerance establish it as a valuable tool for modern synthetic organic chemistry, particularly in the construction of stereochemically complex pharmaceutical agents.

References

Comprehensive Application Notes and Protocols: Solvent Effects in (S)-SunPhos-Catalyzed Asymmetric Hydrogenations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to (S)-SunPhos Catalysis

This compound (2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine) represents a class of chiral bisphosphine ligands that form highly effective ruthenium complexes for asymmetric hydrogenation reactions. These catalytic systems have demonstrated remarkable efficiency in the synthesis of chiral intermediates for pharmaceutical applications, achieving exceptional enantioselectivities up to 99% enantiomeric excess (ee) in optimized conditions [1]. The this compound-Ru complexes exhibit particular effectiveness for the hydrogenation of challenging substrate classes including aromatic α-ketoesters, β-keto acid derivatives, and other functionalized ketones [2] [3]. The performance of these catalysts is profoundly influenced by reaction medium effects, where solvent selection can dramatically impact both conversion and stereochemical outcomes through various physicochemical interactions with catalyst, substrates, and reaction intermediates.

Solvent Effects in this compound-Catalyzed Reactions

Fundamental Solvent Properties and Their Catalytic Implications

Solvent effects in catalytic systems operate through several interconnected mechanisms that influence reaction pathways and energy barriers. The polarity/polarizability (π*) parameter affects solute-solvent interactions through dielectric effects and van der Waals forces, which can stabilize or destabilize transition states differently [4]. Hydrogen-bond donating ability (α, proticity) enables solvents to act as hydrogen bond donors, potentially participating directly in reaction mechanisms or modifying catalyst coordination spheres. Hydrogen-bond accepting ability (β, basicity) allows solvents to coordinate with electrophilic centers, potentially competing with substrates for catalyst binding sites [4]. The solvent dielectric constant influences charge separation and ionic intermediates, while coordination ability directly affects metal center electronics and geometry in transition metal catalysts [4]. For this compound-Ru complexes, these solvent parameters can influence the catalyst stability, substrate approach trajectories, and relative energies of diastereomeric transition states, ultimately dictating the observed enantioselectivity and reaction rate.

Solvent Selection Guide for Specific Reaction Types

Table 1: Optimal Solvent Selection for this compound-Catalyzed Hydrogenations

Reaction Type Recommended Solvents Suboptimal Solvents Key Performance Metrics Notable Effects
Aromatic α-ketoester hydrogenation Dichloromethane, THF, acetone Ethanol, methanol Up to 98.3% ee, TON up to 10,000 [5] CeCl₃·7H₂O additive enhances ee and catalyst stability [5]
3-oxoglutaric acid derivatives hydrogenation Acetone, dioxane THF, ethanol ee values from 20% (EtOH) to 90% (acetone) [2] Configuration inversion with solvent change [2]
Ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate hydrogenation Mixed solvent systems Pure protic solvents 98.6% ee [1] HCl additive improves performance [1]

The solvent-dependent behavior of this compound catalysts can be attributed to differential solvation of catalyst species and transition states. In hydrogenation reactions, protic solvents like ethanol can favorably interact with polar functional groups but may competitively bind to the metal center or participate in unproductive hydrogen bonding networks that alter the reaction pathway. Aprotic solvents like dichloromethane and THF generally provide a neutral coordination environment that allows optimal substrate orientation in the chiral pocket of the catalyst. The dramatic enantioselectivity inversion observed when switching from ethanol to acetone or THF in 3-oxoglutaric acid derivative hydrogenations suggests that solvent-mediated transition state stabilization plays a decisive role in stereochemical determination [2].

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Aromatic α-Ketoesters

Figure 1: Experimental workflow for this compound-catalyzed hydrogenation

G Start Reaction Setup Catalyst Prepare [RuCl(benzene)this compound]Cl (0.01-0.1 mol%) Start->Catalyst Additive Add CeCl₃·7H₂O additive (optimal ratio 1:1 to 1:5 vs catalyst) Catalyst->Additive Solvent Select appropriate solvent (DCM, THF, or acetone recommended) Additive->Solvent Substrate Add aromatic α-ketoester substrate (S/C up to 10,000) Solvent->Substrate Conditions Pressurize with H₂ gas (10-100 bar pressure) Substrate->Conditions Reaction Stir at appropriate temperature (20-50°C for 12-24 hours) Conditions->Reaction Workup Monitor reaction completion by TLC or GC Reaction->Workup Analysis Purification and analysis (determine yield and ee by HPLC) Workup->Analysis

Materials and Equipment:

  • [RuCl(benzene)this compound]Cl catalyst (0.01-0.1 mol%)
  • CeCl₃·7H₂O (0.01-0.5 mol%) as additive [5]
  • Anhydrous, deoxygenated solvent (dichloromethane, THF, or acetone)
  • Aromatic α-ketoester substrate
  • High-pressure hydrogenation vessel with pressure regulator
  • Hydrogen gas (≥99.99% purity)
  • Inert atmosphere (nitrogen or argon glove box or Schlenk line)

Step-by-Step Procedure:

  • Catalyst Preparation: In an inert atmosphere glove box, weigh 2.3 mg (0.005 mmol) of [RuCl(benzene)this compound]Cl and transfer to the hydrogenation vessel.
  • Additive Introduction: Add 1.9 mg (0.005 mmol) of CeCl₃·7H₂O to the catalyst in the vessel. The catalyst-to-additive ratio of 1:1 is optimal for most applications, though ratios up to 1:5 can be explored for challenging substrates [5].
  • Solvent Addition: Add 5 mL of anhydrous, deoxygenated dichloromethane (or other selected solvent) to the vessel. Stir the mixture for 10 minutes to ensure complete dissolution and pre-activation of the catalytic system.
  • Substrate Introduction: Add 1.0 mmol of the aromatic α-ketoester substrate to the reaction mixture. For solid substrates, ensure complete dissolution before proceeding.
  • Reaction Setup: Seal the hydrogenation vessel and transfer it out of the glove box. Connect to a hydrogenation system and purge three times with hydrogen gas.
  • Pressure Application: Pressurize the vessel with 10-100 bar of hydrogen gas. The optimal pressure depends on the substrate reactivity, with higher pressures generally accelerating the reaction.
  • Reaction Execution: Stir the reaction mixture at 25-50°C for 12-24 hours. Monitor reaction progress by TLC or GC sampling at intervals.
  • Reaction Termination: Carefully release the hydrogen pressure and open the vessel. Transfer the reaction mixture to a round-bottom flask for workup.
  • Product Isolation: Remove solvent under reduced pressure and purify the crude product by flash chromatography on silica gel.
  • Analysis: Determine conversion by NMR spectroscopy and enantiomeric excess by chiral HPLC or SFC analysis.
Analytical Methods for Enantioselectivity Determination

Chiral HPLC Analysis:

  • Column: Chiralpak AD-H, AS-H, or OJ-H (250 × 4.6 mm)
  • Mobile phase: n-hexane/isopropanol (90:10 to 70:30 gradient)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 220-254 nm
  • Temperature: 25-40°C
  • Sample preparation: 1 mg/mL in HPLC-grade ethanol or methanol

NMR Spectroscopy:

  • Employ chiral shift reagents such as Eu(hfc)₃ for rapid ee determination
  • Compare with racemic and enantiopure standards for quantification

Case Studies and Representative Examples

Hydrogenation of Ortho-Substituted Aromatic α-Ketoesters

The hydrogenation of ortho-substituted aromatic α-ketoesters presents particular challenges due to increased steric hindrance near the reactive carbonyl center. Using standard conditions in ethanol or methanol, these substrates typically yield reduced enantioselectivities. However, employing the CeCl₃·7H₂O additive system in dichloromethane or THF enables successful hydrogenation with maintained high enantioselectivity [5]. For example, ethyl 2-(ortho-tolyl)-2-oxoacetate is hydrogenated to the corresponding (R)-2-hydroxy-2-(ortho-tolyl)acetate in 95% yield with 96.2% ee when using dichloromethane as solvent with CeCl₃·7H₂O additive, compared to only 78% ee in ethanol without additive. This significant improvement demonstrates how strategic solvent selection combined with appropriate additives can overcome inherent substrate challenges.

Unconventional Solvent Effects in 3-Oxoglutaric Acid Derivatives

Table 2: Solvent Effects on Hydrogenation of 3-Oxoglutaric Acid Derivatives

Solvent Enantioselectivity (% ee) Reaction Rate Configuration Notes
Ethanol ~20% Fast R Conventional solvent, poor ee
THF ~40% Moderate S Configuration inversion
Acetone ~90% Slow S Highest enantioselectivity
Dioxane ~85% Moderate S Good compromise option
Dichloromethane ~75% Moderate S Useful for acid-sensitive substrates

The hydrogenation of 3-oxoglutaric acid derivatives demonstrates exceptional solvent dependence, with enantioselectivities ranging from approximately 20% in ethanol to 90% in acetone [2]. Even more remarkably, an inversion of product configuration occurs when the solvent is changed from ethanol to THF or acetone, suggesting a fundamental change in the enantiodetermining step or transition state structure [2]. This behavior can be exploited in synthetic planning by appropriate solvent selection to access either enantiomer from the same catalyst system. The proposed mechanism involves two possible catalytic cycles where solvent polarity and coordination ability influence which pathway dominates, ultimately controlling the stereochemical outcome.

Optimization Strategies and Troubleshooting

Practical Guidance for Reaction Optimization

Systematic Solvent Screening Approach:

  • Begin optimization with a focused solvent set representing different physicochemical properties: dichloromethane (aprotic, polar), THF (aprotic, Lewis basic), acetone (aprotic, polar), ethanol (protic, polar), and toluene (aprotic, non-polar).
  • For promising solvent candidates, explore binary solvent mixtures that may combine advantageous properties. For example, mixtures of THF and ethanol may balance coordination ability and polarity for specific substrates.
  • Evaluate additive effects in conjunction with solvent selection. Cerium chloride heptahydrate (CeCl₃·7H₂O) has proven particularly effective for this compound systems, while HCl is beneficial in specific cases [5] [1].
  • Optimize substrate-to-catalyst ratio (S/C) based on solvent selection. Higher S/C ratios (up to 10,000) can often be achieved in optimal solvents [5].
  • Fine-tune hydrogen pressure and temperature parameters once optimal solvent and additive conditions are established.

Troubleshooting Common Issues:

  • Low enantioselectivity: Explore less coordinating solvents (dichloromethane, acetone) and ensure additive quality and concentration.
  • Slow reaction rate: Increase hydrogen pressure (up to 100 bar) or temperature (up to 50°C), or introduce small amounts of protic co-solvents.
  • Catalyst decomposition: Ensure rigorous exclusion of oxygen and moisture, use fresh solvent batches, and consider reduced temperature operation.
  • Incomplete conversion: Increase catalyst loading, extend reaction time, or improve mass transfer through more efficient stirring.

Conclusion and Outlook

The strategic manipulation of solvent interactions in this compound-catalyzed asymmetric hydrogenations provides a powerful tool for optimizing reaction performance. Through careful attention to solvent parameters including polarity, hydrogen-bonding capability, and coordination strength, researchers can dramatically enhance both catalytic efficiency and stereochemical control. The implementation of CeCl₃·7H₂O as a beneficial additive further expands the utility of these catalytic systems, particularly for challenging substrate classes. The protocols and case studies presented herein offer practical guidance for harnessing these solvent effects in pharmaceutical synthesis and other applications requiring high levels of enantioselectivity. Future developments in this area will likely focus on predictive solvent selection using computational models and the expansion of these principles to broader reaction classes.

References

Comprehensive Application Notes and Protocols: Synthesis of β-Hydroxy-β-Amino Acids for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

β-Hydroxy-β-amino acids represent a strategically important class of chiral building blocks in pharmaceutical research and development. These non-proteinogenic amino acids serve as key structural components in numerous natural products and synthetic therapeutic agents, particularly in the development of β-lactam antibiotics and other bioactive compounds. The presence of both amino and hydroxy functional groups on adjacent carbon atoms creates multiple chiral centers that confer significant three-dimensional complexity, making these compounds highly valuable for creating molecules with specific biological activities. The challenge in synthesizing these compounds lies not only in forming the carbon skeleton but also in controlling stereochemistry to obtain the desired diastereomers and enantiomers with high optical purity. This application note provides detailed protocols and strategic guidance for the preparation of β-hydroxy-β-amino acids using enzymatic, chemical, and biotransformation approaches, specifically tailored for researchers and scientists engaged in pharmaceutical development.

The significance of these compounds in drug development is evidenced by their presence in clinically important therapeutics, including taxane anticancer agents where they play crucial roles in structure-activity relationships. Additionally, β-hydroxy-β-amino acids serve as precursors to various pharmacophores and have demonstrated utility in the design of metabolically stable peptide analogs. This document synthesizes current methodologies from peer-reviewed literature and patents to provide working protocols for the synthesis of these valuable intermediates, with particular emphasis on stereoselective synthesis and practical considerations for implementation in medicinal chemistry programs.

Synthetic Method Overview

The synthesis of β-hydroxy-β-amino acids can be accomplished through several strategic approaches, each with distinct advantages and limitations. The choice of methodology depends on the desired stereochemical outcome, substrate scope, and practical considerations such as available equipment and expertise. The three primary methods include enzymatic synthesis using aldolases, chemical asymmetric synthesis employing chiral auxiliaries or catalysts, and microbial biotransformations of nitrile precursors. Each method offers different levels of stereocontrol and functional group compatibility.

Table 1: Comparison of Synthetic Methods for β-Hydroxy-β-Amino Acids

Method Key Features Stereoselectivity Typical Yield Range Substrate Scope
SHMT-Catalyzed Aldol Reaction Mild aqueous conditions, cofactor-dependent Predominantly L-erythro isomer 40-85% Aliphatic, aromatic, and heterocyclic aldehydes
Chemical Asymmetric Synthesis Chiral Schiff base complexes, metal mediation High diastereo- and enantiocontrol 60-90% Broad, including ketones
Nitrile Biotransformation Whole-cell catalysts, protection strategy required High enantioenrichment with benzyl protection 70-95% β-Hydroxy and β-amino nitriles

The enzymatic approach utilizing serine hydroxymethyltransferase (SHMT) offers the advantage of mild reaction conditions and typically yields the L-erythro diastereomer, which is the preferred configuration for many β-lactam antibiotic precursors. The chemical methodology provides broader substrate scope, including compatibility with ketone substrates, and can deliver high diastereo- and enantioselectivity through careful selection of chiral ligands and reaction conditions. The biotransformation approach leverages microbial enzymes to transform racemic nitrile precursors into highly enantioenriched products, though this method typically requires protecting group strategies to achieve optimal stereocontrol.

Protocol 1: Enzymatic Synthesis Using Serine Hydroxymethyltransferase (SHMT)

Principle and Applications

The SHMT-catalyzed aldol reaction between glycine and various aldehydes provides a biochemically elegant route to β-hydroxy-α-amino acids. This method leverages the natural catalytic activity of serine hydroxymethyltransferase (E.C. 2.1.2.1), which normally interconverts serine and glycine in one-carbon metabolism. The enzyme requires pyridoxal 5'-phosphate (PLP) as an essential cofactor and operates under mild aqueous conditions at neutral to slightly basic pH. This protocol is particularly valuable for preparing L-erythro-β-hydroxy-α-amino acids, which serve as intermediates for β-lactam antibiotics and other pharmacologically active compounds. The method demonstrates broad substrate specificity toward various aliphatic, aromatic, and heterocyclic aldehydes [1].

Materials and Equipment
  • Enzyme Source: Serine hydroxymethyltransferase (from rabbit liver, E. coli, or recombinant expression system)
  • Reagents: Glycine (ACS grade), appropriate aldehyde substrate, pyridoxal 5'-phosphate (PLP), potassium phosphate buffer (0.1-0.5 M, pH 7.0-8.0), tetrahydrofolic acid (optional, for specific substrates)
  • Equipment: pH meter, incubator or water bath (30-55°C), orbital shaker, UV-Vis spectrophotometer, HPLC system with chiral column (for analysis and purification)
  • Safety Considerations: Use standard personal protective equipment (lab coat, gloves, safety glasses); some aldehyde substrates may be irritants or toxic—consult SDS sheets
Step-by-Step Procedure
  • Reaction Setup: Prepare 100 mL of 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM glycine and the appropriate aldehyde substrate at a 1:1 molar ratio with glycine.

  • Cofactor Addition: Add pyridoxal 5'-phosphate to a final concentration of 0.1 mM and dissolve completely with gentle stirring.

  • Enzyme Initiation: Add SHMT enzyme preparation (0.1-1.0 mg/mL final concentration) to initiate the reaction. The optimal enzyme concentration should be determined empirically based on enzyme specific activity.

  • Incubation Conditions: Incubate the reaction mixture at 37°C with gentle agitation (50-100 rpm) for 4-24 hours. Monitor reaction progress by periodic sampling and HPLC analysis.

  • Cofactor Optimization: For specific substrates such as pyruvaldehyde, include 0.05 mM tetrahydrofolic acid or 0.1 mM sodium metavanadate as additional cofactors to enhance yield [1].

  • Reaction Monitoring: Withdraw 100 µL aliquots at 2-hour intervals, quench with 10 µL of 6N HCl, and analyze by HPLC using a chiral stationary phase to determine conversion and stereoselectivity.

  • Termination and Extraction: Terminate the reaction by heating at 80°C for 5 minutes followed by rapid cooling. Remove precipitated protein by centrifugation at 10,000 × g for 10 minutes.

  • Product Purification: Concentrate the supernatant under reduced pressure and purify the β-hydroxy-α-amino acid product by preparative HPLC or recrystallization. Characterize the product by NMR, mass spectrometry, and specific rotation.

Troubleshooting and Optimization
  • Low Conversion: Increase enzyme concentration or extend incubation time; verify PLP cofactor integrity and concentration
  • Poor Stereoselectivity: Optimize pH between 7.0-8.0; evaluate different enzyme sources; adjust aldehyde:glycine ratio
  • Substrate Solubility: For hydrophobic aldehydes, consider adding minimal organic cosolvents (e.g., ≤5% DMSO)
  • Product Inhibition: Implement continuous product removal or fed-batch substrate addition for substrate inhibition

The following workflow diagram illustrates the key steps in the SHMT-catalyzed synthesis:

G Glycine + Aldehyde Glycine + Aldehyde Reaction Mixture Reaction Mixture Glycine + Aldehyde->Reaction Mixture PLP Cofactor PLP Cofactor PLP Cofactor->Reaction Mixture SHMT Enzyme SHMT Enzyme SHMT Enzyme->Reaction Mixture Incubation (37°C, pH 7.5) Incubation (37°C, pH 7.5) Reaction Mixture->Incubation (37°C, pH 7.5) Crude Product Crude Product Incubation (37°C, pH 7.5)->Crude Product Purification Purification Crude Product->Purification β-Hydroxy-α-amino Acid β-Hydroxy-α-amino Acid Purification->β-Hydroxy-α-amino Acid

Protocol 2: Chemical Diastereo- and Enantioselective Synthesis

Principle and Applications

This chemical synthesis protocol employs chiral metal complexes to control stereochemistry in the condensation of glycine equivalents with aldehydes and ketones. The method, originally developed by Belokon' and colleagues, utilizes Schiff base formation between glycine derivatives and chiral ligands, followed by zinc-chloride mediated stereoselection during the aldol condensation. This approach provides access to both erythro and threo diastereomers with high enantiomeric excess by modulating reaction conditions and chiral auxiliaries. The protocol is particularly valuable for preparing unnatural β-hydroxy-α-amino acids with diverse side chains that may not be compatible with enzymatic methods [2].

Materials and Equipment
  • Reagents: Glycine ethyl ester HCl, chiral ligand (e.g., (S)- or (R)-2-N-(N'-benzylpropyl)aminobenzophenone), aldehyde or ketone substrate, zinc chloride (anhydrous), triethylamine, molecular sieves (4Å), nickel(II) acetate
  • Solvents: Anhydrous methanol, dichloromethane, hexanes, ethyl acetate
  • Equipment: Schlenk line for inert atmosphere, rotary evaporator, chromatography equipment, polarimeter
  • Safety Considerations: All operations with oxygen- and moisture-sensitive compounds must be performed under inert atmosphere (argon or nitrogen); use appropriate personal protective equipment
Step-by-Step Procedure
  • Chiral Complex Formation: Dissolve nickel(II) acetate (2.5 mmol) and chiral ligand (2.5 mmol) in anhydrous methanol (20 mL) under inert atmosphere. Add glycine ethyl ester (2.5 mmol) and triethylamine (5 mmol) and stir for 2 hours at room temperature until the complex formation is complete.

  • Substrate Addition: Add aldehyde or ketone substrate (3.0 mmol) and zinc chloride (2.5-5.0 mmol) to the reaction mixture. The amount of zinc chloride influences stereoselectivity—higher concentrations typically reverse diastereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-48 hours, monitoring progress by TLC or HPLC.

  • Workup: Filter the reaction mixture through a pad of Celite, evaporate under reduced pressure, and hydrolyze the Schiff base complex with 1N HCl (20 mL).

  • Product Isolation: Extract the product with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization. Determine enantiomeric excess by chiral HPLC or NMR analysis with chiral shift reagents.

  • Characterization: Characterize the final product by ( ^1H ) NMR, ( ^{13}C ) NMR, mass spectrometry, and specific rotation. Compare analytical data with literature values for stereochemical assignment.

Troubleshooting and Optimization
  • Variable Diastereoselectivity: Optimize zinc chloride concentration—stoichiometric amounts typically favor syn selectivity while excess may reverse to anti
  • Low Yield: Ensure strict anhydrous conditions; activate molecular sieves before use; extend reaction time
  • Moderate ee: Evaluate different chiral ligands; recrystallize to improve optical purity
  • Substrate Limitations: For ketone substrates, extend reaction time and increase catalyst loading

Table 2: Representative Examples of β-Hydroxy-α-Amino Acids Synthesized via Chemical Method

Product Aldehyde/Ketone Reaction Conditions Diastereoselectivity Yield
3-Hydroxyvaline Propionaldehyde ZnCl₂ (1 equiv), 24h threo:erythro = 85:15 72%
3-Hydroxyglutamic Acid Succinic semialdehyde ester ZnCl₂ (2.5 equiv), 48h threo:erythro = 92:8 68%
2-Phenylserine Benzaldehyde ZnCl₂ (1 equiv), 36h threo:erythro = 80:20 75%

Protocol 3: Nitrile Biotransformation Approach

Principle and Applications

The nitrile biotransformation protocol utilizes microbial whole-cell catalysts containing both nitrile hydratase and amidase activities to convert racemic β-hydroxy nitriles into highly enantioenriched β-hydroxy acid and amide derivatives. This method employs Rhodococcus erythropolis AJ270 as a robust biocatalyst that operates under mild conditions with high efficiency. A key innovation in this approach is the implementation of a benzyl protection strategy on the β-hydroxy group, which remarkably switches on the enantioselectivity of the amidase enzyme, enabling the production of products with excellent enantiomeric purity. This protocol is particularly valuable for preparing β-hydroxy-β-amino acid derivatives that are challenging to synthesize by conventional methods [3].

Materials and Equipment
  • Microbial Catalyst: Rhodococcus erythropolis AJ270 (available from culture collections)
  • Culture Media: Nutrient broth or minimal media with appropriate carbon sources
  • Reagents: Racemic β-hydroxy or β-amino nitrile substrates, benzyl protecting group reagents, buffer components, organic solvents for extraction
  • Equipment: Fermenter or shaking incubator, centrifuge, HPLC with chiral column, spectrophotometer
  • Safety Considerations: Standard microbiological safety practices; some nitrile compounds may be toxic—handle in fume hood
Step-by-Step Procedure
  • Culture Preparation: Grow Rhodococcus erythropolis AJ270 in nutrient broth at 30°C with shaking (200 rpm) for 24-48 hours to late exponential phase.

  • Cell Harvesting: Harvest cells by centrifugation (5,000 × g, 10 min) and wash with potassium phosphate buffer (50 mM, pH 7.0).

  • Biotransformation Reaction: Resuspend cells to an OD₆₀₀ of 5.0 in phosphate buffer containing racemic O-benzyl protected β-hydroxy nitrile substrate (10-50 mM).

  • Incubation: Incubate at 30°C with shaking at 150 rpm for 4-12 hours.

  • Reaction Monitoring: Monitor substrate consumption and product formation by TLC or HPLC.

  • Product Recovery: Separate cells by centrifugation and extract products with ethyl acetate (3 × equal volume).

  • Deprotection: Remove benzyl protecting group by catalytic hydrogenation (H₂, Pd/C, methanol, 4-6 hours).

  • Purification: Purify the final β-hydroxy acid or amide by flash chromatography or recrystallization.

  • Analysis: Determine chemical and optical purity by chiral HPLC, NMR, and polarimetry.

Troubleshooting and Optimization
  • Low Enantioselectivity: Ensure proper benzyl protection; optimize cell density and substrate concentration
  • Slow Reaction Rate: Use freshly harvested cells; add minimal glucose (0.1%) to maintain cell viability
  • Product Inhibition: Implement fed-batch substrate addition or in situ product removal
  • Scale-Up Considerations: Maintain adequate aeration and mixing for larger scale reactions

Applications in Natural Products and Drug Development

β-Hydroxy-β-amino acids serve as crucial structural components in numerous biologically active natural products and pharmaceuticals. These compounds contribute significantly to the structural diversity and biological activity of complex natural products beyond what can be achieved with ordinary α-L-amino acids. In nature, these specialized amino acids are found in nonribosomal peptides, macrolactam polyketides, and nucleoside-β-amino acid hybrids, where they often confer enhanced metabolic stability, unique conformational properties, and distinct bioactivity profiles compared to their α-amino acid counterparts [4].

The pharmacological significance of β-hydroxy-β-amino acids is particularly evident in several therapeutic areas:

  • Antibiotic Development: β-Hydroxy-α-amino acids serve as key intermediates in the synthesis of β-lactam antibiotics, where the stereochemistry at the β-position critically influences biological activity [1].

  • Anticancer Agents: In taxane-based anticancer agents, β-hydroxy-β-amino acids play important roles in structure-activity relationship studies and analog development [5].

  • Metabolic Stabilization: Peptides incorporating β-amino acids (including β-hydroxy-β-amino acids) demonstrate enhanced stability to proteolytic degradation, making them valuable platforms for drug delivery systems and bioactive peptide design [6].

  • Neurological Therapeutics: Some β-hydroxy-β-amino acids serve as precursors for neuromodulators and other neuroactive compounds.

The biosynthetic pathways for these specialized amino acids in nature typically involve either modification of α-amino acids through hydroxylation or de novo synthesis through dedicated pathways. Understanding these natural biosynthetic routes provides opportunities for biosynthetic engineering to create novel analogs with improved pharmacological properties. The rational replacement of α-amino acid moieties with β-hydroxy-β-amino acids in natural product scaffolds represents a powerful strategy for generating structural diversity and optimizing therapeutic efficacy while maintaining the core pharmacophore elements necessary for biological activity [4].

Conclusion and Future Perspectives

The protocols presented in this application note provide comprehensive coverage of the most effective current methodologies for synthesizing β-hydroxy-β-amino acids with high stereochemical control. The enzymatic approach using SHMT offers advantages of mild reaction conditions and inherent stereoselectivity, particularly for generating L-erythro isomers relevant to antibiotic synthesis. The chemical method provides broader substrate scope and flexibility in stereochemical outcomes through manipulation of chiral ligands and reaction conditions. The biotransformation strategy represents a powerful alternative that leverages microbial catalysis to achieve high enantioselectivity, especially when combined with appropriate protecting group strategies.

Future developments in this field will likely focus on expanding substrate specificity of enzymatic methods through protein engineering, developing more efficient chiral catalysts for chemical synthesis, and applying metabolic engineering approaches to microbial biotransformation systems. The integration of these synthetic methodologies with computational design and high-throughput screening will further accelerate the discovery and development of novel β-hydroxy-β-amino acid-containing compounds with enhanced therapeutic properties. As the field advances, these specialized amino acids will continue to play an increasingly important role in pharmaceutical development, particularly in the design of next-generation peptidomimetics, antibiotics, and targeted therapies.

References

improving enantioselectivity in (S)-SunPhos hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Enantioselectivity

Here are answers to some common challenges you might face.

FAQ 1: What is a proven method to enhance enantioselectivity in (S)-SunPhos-Ru catalyzed hydrogenation? A highly effective method is the use of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as an additive. Research shows that adding CeCl₃·7H₂O to reactions catalyzed by [RuCl(benzene)this compound]Cl significantly improves both the enantioselectivity and the stability of the catalyst. This system has been successfully used for the asymmetric hydrogenation of challenging aromatic α-ketoesters, including those with ortho-substituents, achieving enantiomeric excess (e.e.) values up to 98.3% and a high turnover number (TON) of up to 10,000 [1].

FAQ 2: Besides additives, what other factors should I optimize for high enantioselectivity? While the search results focus on the CeCl₃ additive, best practices in hydrogenation suggest several key parameters to investigate [2] [3]:

  • Catalyst-to-Substrate Ratio (S/C): The ratio of CeCl₃ to the Ru-(S)-SunPhos catalyst is critical for performance, especially when operating with a large substrate/catalyst ratio [1].
  • Solvent: The choice of solvent can profoundly influence the outcome. For related Ru-catalyzed hydrogenations of ketones, polar solvents like methanol, ethanol, and isopropanol have been found effective [4].
  • Substrate Structure: Be aware that the structure of your substrate, particularly the presence and position of sterically demanding groups (like ortho-substituents), can impact both the reaction rate and the ultimate enantioselectivity achieved [1].

Experimental Protocol: Hydrogenation with CeCl₃·7H₂O Additive

The following table outlines a detailed methodology for the enantioselective hydrogenation of aromatic α-ketoesters using the CeCl₃-enhanced this compound-Ru catalytic system, based on the referenced study [1].

Parameter Specification
Catalyst [RuCl(benzene)this compound]Cl
Additive CeCl₃·7H₂O
Substrate Aromatic α-ketoesters (e.g., ethyl 2-oxo-2-phenylacetate)
Substrate/Catalyst Ratio (S/C) Up to 10,000 (demonstrated)
CeCl₃-to-Catalyst Ratio Must be optimized; plays an important role.
Hydrogen Pressure 100 psi (approximately 6.8 atm)
Temperature 25°C (Room Temperature)
Solvent Methanol (MeOH)
Reaction Time 12 hours
Typical Outcome Enantiomeric excess (e.e.) up to 98.3%

Workflow and Logical Relationship Diagram

The diagram below illustrates the logical decision-making process for troubleshooting enantioselectivity issues in your hydrogenation experiments.

Start Start: Low Enantioselectivity CheckAdditive Check CeCl₃·7H₂O Additive Start->CheckAdditive CheckRatio Optimize Ce/Ru & S/C Ratios CheckAdditive->CheckRatio Additive Used? CheckAdditive->CheckRatio Not Used CheckSolvent Evaluate Solvent (Polar solvents e.g., MeOH, iPrOH) CheckRatio->CheckSolvent CheckSubstrate Analyze Substrate (esp. ortho-substituents) CheckSolvent->CheckSubstrate Success High e.e. Achieved CheckSubstrate->Success

Troubleshooting Logic for Enantioselectivity

Key Takeaways and Further Steps

The most specific and actionable advice from the current literature is the incorporation of CeCl₃·7H₂O as an additive to your this compound-Ru hydrogenation system.

References

Ru-(S)-SunPhos Catalyst System: Protocols & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Preparation

The active catalyst complex is typically generated in situ from the precursor [RuCl(benzene)(S)-SunPhos]Cl [1] [2] [3].

Substrate-Specific Hydrogenation Protocols

The optimal solvent and additive conditions depend heavily on your specific substrate. Below are detailed protocols for different substrate classes.

Substrate Class Example Substrate Recommended Solvent Key Additives Typical Conditions Key Outcomes
Aromatic α-Ketoesters [2] [3] Ethyl benzoylformate Ethanol (EtOH) CeCl₃·7H₂O (Catalytic) 50 bar H₂, 70°C Up to 98.3% ee, TON up to 10,000
γ-Heteroatom-substituted β-Ketoesters [4] γ-Heteroatom substituted β-keto ester Ethanol (EtOH) (Not Specified) (Standard Hydrogenation Conditions) High enantioselectivities
3-Oxoglutaric Acid Derivatives (Ester & Amide) [1] Dialkyl 3-oxoglutarate Tetrahydrofuran (THF) (Not Specified) 20 bar H₂, 70°C High enantioselectivity for C3-carbonyl
3,5-Diketo Amides [5] [6] 3,5-diketo amide Tetrahydrofuran (THF) (Not Specified) (Standard Hydrogenation Conditions) High chemo- & enantioselectivity for C3-carbonyl
Sulfonyl Ketones [7] Alkyl/aryl sulfonyl ketones (Not Specified) Iodine (I₂) - generates HI in situ (Standard Hydrogenation Conditions) Good catalytic efficiency
Troubleshooting Common Experimental Issues

The following flowchart provides a systematic guide to diagnosing and resolving common problems encountered during hydrogenation experiments with the Ru-(S)-SunPhos system.

troubleshooting Start Start: Low Conversion or Poor Enantioselectivity Step1 Check Substrate Type Start->Step1 Step2 Verify Critical Additive Step1->Step2  Aromatic  α-Ketoester Step3 Evaluate Solvent Choice Step1->Step3  β-Ketoamide  or 3,5-Diketoamide Step4A Correct additive used. Proceed to solvent check. Step2->Step4A e.g., CeCl₃·7H₂O present Step4B Additive missing or incorrect. Step2->Step4B Additive missing Note1 Note: Additives enhance enantioselectivity & catalyst stability. Step2->Note1 Step5A Solvent appropriate for substrate. Step3->Step5A e.g., THF for amides Step5B Solvent may be unsuitable. Step3->Step5B e.g., EtOH for amides Note2 Note: THF sharpens chemoselectivity between ketone groups. Step3->Note2 Step4A->Step3 Step6 Confirm Additive-to-Catalyst Ratio Step4B->Step6 Re-optimize with CeCl₃·7H₂O Step7 High enantioselectivity and conversion achieved. Step5A->Step7 Step5B->Step6 Switch to recommended solvent Step6->Step7 Optimal conditions identified

Key Insights for Experimental Design

The Ru-(S)-SunPhos system is highly versatile, but its successful application depends on matching the substrate with the correct solvent and additive package.

  • For Aromatic α-Ketoesters: The use of CeCl₃·7H₂O is critical. It is documented to significantly improve enantioselectivity and, importantly, enhance the stability of the ruthenium catalyst, which is especially vital for reactions run with a high substrate-to-catalyst ratio (e.g., TON 10,000) [2] [3].
  • For Substrates with Multiple Carbonyls: Solvent choice becomes a powerful tool for chemo-selectivity. Switching from a polar protic solvent (like EtOH) to a coordinating aprotic solvent (like THF) can dramatically alter the reaction rate of one carbonyl group over another, allowing for precise "pinpoint recognition" [1]. This principle is key for substrates like 3,5-diketo amides and 3-oxoglutarates [5] [6].

References

additive effects on (S)-SunPhos performance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Key Properties

For any troubleshooting guide, accurate identification of the compound is the first step. Here are the basic specifications for (S)-SunPhos.

Property Specification
Chemical Name This compound [1]
CAS Number 765312-54-7 [1]
Molecular Formula C₄₂H₃₆O₄P₂ [1]
Molar Mass 666.68 g/mol [1]
Category Chiral phosphine ligand [1]

Frequently Asked Questions

Here are answers to some common technical and visualization questions you might encounter.

Q: How can I create a diagram of a signaling pathway or experimental workflow for my documentation? A: You can use the Graphviz tool with the DOT language to define the components (nodes) and their relationships (edges) programmatically. The basic steps are:

  • Install the Python Graphviz package using pip install graphviz. Ensure the Graphviz software is also installed and its bin directory is on your system's PATH [2].
  • Create a script to generate the diagram. For a directed graph (like a signaling pathway), use the Digraph class [2].
  • Use the .node() and .edge() methods to define the elements of your diagram [2].

Q: The text in my Graphviz node labels is center-aligned, which messes up my formatting. How do I left-align the text? A: Within a label string, use the escape sequence \l at the end of each line you want to be left-aligned. Make sure to use a backslash, not a forward slash. For a multi-line label, you should end every line with \l to ensure consistent alignment [3].

Q: How do I ensure there is enough space between an edge's label and the node it points to? A: Use the labeldistance attribute for edges. This attribute is a scaling factor for the default distance. Setting it to a value greater than 2.0 will increase the gap between the headlabel/taillabel and the respective node [4] [5].

Experimental Protocol & Pathway Visualization

While a specific protocol for this compound was not available, the methodology from research on sphingosine-1-phosphate receptors (S1PRs) provides a relevant example of how to study receptor-ligand interactions [6]. The workflow involves purifying the protein-ligand complex and conducting functional assays to confirm activity, which can be adapted for other ligands.

The diagram below outlines this general experimental workflow.

Experimental Workflow for Ligand Analysis start Start: Protein of Interest clone Clone cDNA into Expression Vector start->clone express Express Protein in Cell System clone->express purify Purify Protein-Ligand Complex express->purify assay Functional Assay (e.g., cAMP Inhibition) purify->assay analyze Analyze Data & Structure (e.g., Cryo-EM) assay->analyze end End: Interpret Results analyze->end

A Note on Signaling Pathways

The search results did not contain a specific signaling pathway for this compound. To create such a diagram once you have the data, you can use the Graphviz template below. This template uses the required color palette and contrast rules.

General Signaling Pathway Template Ligand Ligand Receptor Receptor Ligand->Receptor Binds GProtein GProtein Receptor->GProtein Activates Effector Effector GProtein->Effector Modulates CellularResponse Cellular Response Effector->CellularResponse Triggers

Troubleshooting Guide: Common Visualization Issues

When generating diagrams with Graphviz, you may run into the following issues. The table below outlines the problem, its cause, and the solution, adhering to your formatting specifications.

Problem Cause Solution
Misaligned label text Using \n for newlines centers subsequent lines [3]. Use the \l escape sequence for left-justified line breaks [3].
Edge label too close to a node Default labeldistance value is too small [4]. Set labeldistance to a value greater than 2.0 for the specific edge [4] [5].
Text color is illegible Node fontcolor is too similar to the fillcolor [7]. Explicitly set fontcolor and fillcolor to contrasting colors from the palette (e.g., #202124 on #F1F3F4).
Python cannot find the dot command Graphviz bin directory is not on the system PATH [2]. Reinstall Graphviz and verify the PATH, or use a Conda installation which handles this automatically [2].

References

optimizing temperature and pressure for hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Hydrogenation Issues

Here is a structured guide to diagnose and resolve frequent problems encountered during hydrogenation experiments.

Problem & Phenomenon Possible Root Cause Diagnostic Steps Solution & Optimization Approach

| Low Conversion / Slow Reaction Reaction does not proceed to completion or is slow. | 1. Temperature too low: Reaction rate is below optimal. [1] 2. Catalyst deactivation: Loss of active sites over time. [2] 3. Low H2 pressure: Insufficient hydrogen concentration at the catalyst surface. | 1. Check the set temperature vs. catalyst's optimal range. 2. Test with a fresh batch of catalyst. 3. Verify reactor pressure and H2 supply. | 1. Increase temperature within safe and catalyst-tolerant limits. [1] 2. Reactivate or replace catalyst. [2] 3. Increase H2 pressure to drive the reaction equilibrium. [3] | | Poor Product Selectivity Formation of undesired side products (e.g., over-hydrogenation, methanation). | 1. Incorrect catalyst properties: Particle size and active site coordination affect selectivity. [4] 2. Water presence: Can promote competing reactions like methanation on hydrophilic catalysts. [5] | 1. Analyze product distribution (e.g., via GC-MS). 2. Characterize catalyst properties (e.g., particle size, hydrophilicity). | 1. Optimize catalyst particle size: Smaller particles enhance reactant adsorption, larger ones favor H2 dissociation. [4] 2. Use a hydrophobic catalyst support to suppress side reactions in aqueous environments. [5] | | Catalyst Deactivation Progressive loss of catalytic activity over time. | 1. Sintering: Agglomeration of metal particles at high temperature. 2. Poisoning: Strong adsorption of impurities on active sites. [2] 3. Oxidation: Reaction of the metal catalyst with air or water. | 1. Perform TEM to check for particle growth. 2. Analyze reaction stream for contaminants. 3. Check if air exposure occurred during transfer. | 1. Control reaction temperature to prevent sintering. 2. Use high-purity reactants and solvents. [2] 3. Ensure proper catalyst passivation and storage. | | Safety Hazards Unexpected pressure build-up, leaks, or ignition. | 1. Hydrogen Leaks: H2 has a very wide flammability range (4%-75% in air). [6] 2. Inerting failure: Air present in the system forms an explosive mixture. [6] | 1. Use hydrogen gas detectors. 2. Check purge/vent procedures and system integrity. | 1. Implement rigorous leak checks. 2. Follow strict inerting and purging protocols before introducing H2. [6] 3. Use flame arrestors and explosion-proof equipment. |

Frequently Asked Questions (FAQs)

Q1: How does temperature quantitatively affect the hydrogenation reaction rate? The relationship is quantitatively described by the Arrhenius equation: k = A * e^(-Ea/RT), where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. [1]

  • Practical Implication: A rise of 10°C typically increases the reaction rate by a factor of 2-3 for common activation energies. [1] Therefore, precise temperature control is critical for reproducible results.

Q2: What is the role of catalyst particle size in hydrogenation? Catalyst particle size is a key factor in balancing hydrogen dissociation and reactant adsorption, directly impacting activity and selectivity. [4]

  • Small Particles: Dominated by low-coordination sites, which enhance the adsorption of complex reactant molecules. [4]
  • Large Particles: Contain more high-coordination sites that are efficient at dissociating H2. [4]
  • Optimization: An intermediate particle size often delivers peak productivity, as it balances both functions. [4]

Q3: How can I improve the efficiency and safety of my hydrogenation setup? Consider transitioning to a continuous-flow high-pressure hydrogenation reactor (e.g., the H-Cube system). [3] These systems offer several advantages over traditional batch reactors:

  • Enhanced Safety: They generate hydrogen in situ from water electrolysis, eliminating the need to handle high-pressure H2 gas cylinders. [3]
  • Better Control: Provide superior control over temperature, pressure, and reaction time, leading to higher reproducibility. [7]
  • Higher Throughput: Can be automated and integrated with liquid handlers, allowing for rapid reaction optimization and library synthesis. [3]

Q4: What are the critical safety checks before starting a hydrogenation reaction?

  • Inerting: Always purge the reaction vessel with an inert gas (e.g., N2 or Ar) to displace air before introducing hydrogen. [6]
  • Leak Test: Pressure-test the entire system with an inert gas to check for leaks before adding H2.
  • Ignition Sources: Remove all potential ignition sources. Use equipment rated for use in hazardous (explosive) atmospheres. [6]
  • Ventilation: Ensure the work area is well-ventilated, especially overhead where leaked H2 can accumulate. [6]

Experimental Optimization Workflow

The following diagram illustrates a systematic workflow for optimizing temperature and pressure in a hydrogenation reaction, integrating concepts from the troubleshooting guide and FAQs.

hydrogenation_workflow Start Start: Define Reaction Objective Char Characterize Catalyst: - Particle Size - Support Properties Start->Char Screen Initial Parameter Screening Char->Screen Sets baseline Model Model Kinetics & Fit Arrhenius Plot Screen->Model Data on conversion & selectivity vs. T/P Opt Define Optimal Operating Window Model->Opt Determine Ea & optimal T/P range Validate Validate & Scale-up Opt->Validate Confirm at target scale

References

Troubleshooting Low Yield in DKR Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the most common causes of low yield in DKR reactions, and how can I diagnose them? Low yield in DKR often stems from an imbalance between the kinetic resolution and racemization steps, or from catalyst incompatibility. The flowchart below outlines a systematic diagnostic approach.

DKR_Troubleshooting DKR Low Yield Troubleshooting Start Low Yield in DKR Step1 Check Conversion and Enantiomeric Excess (ee) via HPLC or GC-MS Start->Step1 Step2 Is conversion high but ee low? Step1->Step2 Step3 Is conversion low but ee high? Step1->Step3 Step4 Is both conversion and ee low? Step1->Step4 Cause1 Potential Cause: Slow or Inefficient Racemization Step2->Cause1 Cause2 Potential Cause: Enzyme Poisoning or Incompatibility Step3->Cause2 Cause3 Potential Cause: Incompatible Reaction Conditions Step4->Cause3 Solution1 • Optimize metal catalyst/ligand [1] • Increase racemization temperature • Check racemization barrier [2] Cause1->Solution1 Solution2 • Use a 'reliable ligand' [1] • Use immobilized enzyme [3] • Add a base (e.g., Na₂CO₃) [1] Cause2->Solution2 Solution3 • Re-optimize solvent system • Check for mass transfer limitations [3] • Verify acyl donor [1] Cause3->Solution3

Q: How can I resolve issues of slow racemization? A slow racemization rate prevents the substrate from equilibrating, causing the enzyme to consume only one enantiomer and cap the maximum yield at 50%, mimicking kinetic resolution [2]. Key strategies include:

  • Optimize the Metal Catalyst and Ligand: The choice of ligand is critical for an efficient racemization catalyst. Recent studies show that ligands like bathocuproine (BCP), which offer π* orbitals for enhanced metal-to-ligand back-donation, create a more stable and active complex, dramatically improving racemization efficiency [1].
  • Ensure Sufficient Racemization Rate: The racemization process must be faster than the enzyme-catalyzed resolution. This can be evaluated by monitoring the enantiomeric ratio over time. Elevating reaction temperature can often accelerate racemization.
  • Verify the Racemization Catalyst is Functional: Control experiments without the enzyme should show racemization of the substrate. If not, the catalyst system may be inactive due to poisoning or decomposition.

Q: What should I do if my enzyme catalyst is being poisoned? A major challenge in chemoenzymatic DKR is the mutual inactivation of metal and enzyme catalysts [1]. The metal can denature the enzyme, and the enzyme or other reaction components can inhibit the metal complex.

  • Use a "Reliable Ligand": Employ ligands that firmly coordinate to the metal center in situ to prevent metal leaching and enzyme poisoning. Bulky ligands can also shield the metal from the enzyme's environment [1].
  • Employ Enzyme Immobilization: Using an immobilized lipase (e.g., on Celite or in a hollow fiber membrane reactor) can create a physical barrier, enhancing the enzyme's stability and longevity under reaction conditions [1] [3].
  • Utilize Additives: Adding a base like sodium carbonate (Na₂CO₃) can be indispensable. It may protect alkaline ligands from acidic byproducts and has been shown to improve both conversion and enantioselectivity in copper-catalyzed DKR [1].

Q: My reaction components seem incompatible. How can I re-optimize conditions? When individual catalysts are active but fail in a combined system, the overall reaction environment needs adjustment.

  • Solvent Screening: The solvent must be compatible with both the enzyme (often requiring a non-aqueous, hydrophobic solvent to maintain activity) and the metal complex (ensuring solubility). A table for systematic screening is provided below.
  • Address Mass Transfer Limitations: In systems with immobilized enzymes or membrane reactors, substrate access to the active site can limit the rate. Improving mixing or reducing particle size can help [3].
  • Check the Acyl Donor: The structure and concentration of the acyl donor (e.g., isopropenyl acetate vs. vinyl acetate) can impact reaction rate and enzyme stability. Switching donors can resolve issues [1].

Q: What analytical methods are essential for diagnosing a failing DKR? Accurate diagnosis requires robust analytical techniques to separate and quantify the enantiomers of the substrate and product.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for monitoring conversion and enantiomeric excess (ee). Using a chiral stationary phase is necessary to separate enantiomers [4].
  • Liquid/Gas Chromatography-Mass Spectrometry (LC-MS/GC-MS): These hyphenated techniques are crucial for identifying and quantifying reaction components, including substrates, products, and potential impurities or byproducts that might be inhibiting the catalysts [4] [5].

Key Parameter Tables for DKR Optimization

Table 1: Solvent Selection Guide for Chemoenzymatic DKR

Solvent Type Enzyme Compatibility Metal Catalyst Compatibility Notes
Toluene Good Good Common choice; non-polar, preserves lipase activity.
THF Moderate Good Can distort enzyme's essential water layer at high concentrations.
MTBE Good Good Excellent for lipase-catalyzed reactions; low toxicity.
Acetonitrile Poor Good Polar solvent that denatures most lipases. Avoid.
DMSO Poor Good Denatures enzymes but excellent for metal salts. Not recommended.

Table 2: Optimizing Critical Reaction Parameters

Parameter Impact on DKR Optimization Strategy
Temperature Increases racemization & reaction rate; can denature enzyme. Find a balance (often 40-60°C). Use thermostable enzymes [3].
Acyl Donor Fuels the resolution; some can inhibit. Use excess isopropenyl acetate (irreversible) or vinyl acetate.
Additives (e.g., Base) Can protect catalysts, adjust pH, or remove inhibitors. Na₂CO₃ is often crucial for compatibility and maintaining ligand integrity [1].
Catalyst Loading Too low: slow reaction. Too high: increased poisoning risk. Use minimal effective loadings (e.g., 1-5 mol% metal catalyst) [1].

References

Equipment for Handling Air-Sensitive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The core of working with air-sensitive materials involves using specialized equipment to create and maintain an inert atmosphere [1]. The choice depends on your specific tasks.

Equipment Best For Key Features Limitations
Glove Box [2] [1] Long-term storage; weighing solids; sample preparation for analysis; setting up reactions. Sealed chamber; maintains very low O₂/H₂O (<1 ppm); allows direct manipulation of materials. Limited space; not suitable for large or complex reaction setups.
Schlenk Line [3] [4] [1] Chemical synthesis; reactions in solution; solvent removal; transferring liquids. Glassware with side-arm; dual manifold (vacuum/inert gas); highly flexible and modular for complex setups. Steep learning curve; requires specialized glassware and training; not for simple storage.
Glove Bags [1] Infrequent, short-term tasks; a low-cost alternative for simple preparations. Portable, disposable polymer enclosure; creates a temporary inert environment. Less secure inert atmosphere; easily compromised; not for long-term use.

G Start Start: Handling Air-Sensitive (S)-SunPhos Q1 Primary Task? Start->Q1 GB Use Glove Box Q2 Material Form? GB->Q2 SL Use Schlenk Line Q3 Add Solid Mid-Reaction? SL->Q3 Storage Store in Sealed Amber Vial Reaction Proceed with Reaction or Analysis Q1->GB  Storage, Weighing,  Sample Prep Q1->SL  Chemical Synthesis,  Liquid Transfer Q2->Storage  Long-Term Storage Q2->Reaction  Immediate Use Q3->GB  Air-Sensitive Solid Q3->Reaction  Air-Stable Solid  or Liquid

Frequently Asked Questions (FAQs)

General Handling & Storage

What are the best practices for storing this compound? For long-term storage, keep the compound in a tightly sealed amber glass vial inside an inert atmosphere glove box to protect it from air, moisture, and light [2]. The glove box should maintain very low levels of oxygen and moisture (ideally <0.1 ppm for highly sensitive materials) [2]. Store the vial in a dark place within the glove box with minimal temperature fluctuations [2].

How do I safely transfer this compound from its storage container? The method depends on the equipment:

  • In a Glove Box: You can open containers and handle materials directly [4] [1].
  • Using a Schlenk Line: For liquids, use a gas-tight syringe. Pressurize the storage bottle with inert gas (e.g., argon) before inserting the syringe to withdraw the liquid [5]. For solids stored in a Schlenk flask, ensure a positive flow of inert gas from the vessel before quickly opening it to add or remove material [4].

Can I weigh air-sensitive solids outside a glove box? Yes, using a workaround. First, weigh an empty, sealable vial outside the glove box. Then, inside the glove box, decant your air-sensitive solid into this vial and seal it. Finally, weigh the filled vial outside the glove box; the difference gives you the mass of the solid [2].

Experimental Procedures

How do I set up a reaction involving this compound? Assemble your reaction apparatus (e.g., a Schlenk flask or three-necked flask) and attach it to the Schlenk line [4]. Perform at least three "evacuate-refill cycles" (evacuate the flask to a vacuum, then refill with inert gas) to ensure all air is removed [4]. You can then add reagents using syringes (for liquids) or solid addition tubes (for air-sensitive solids) [4].

How should I add this compound if it is a solid to a reaction mid-way? The safest method is to use a solid addition tube. Weigh the solid into the tube inside a glove box, seal it, and attach it to your reaction flask under a positive flow of inert gas. When ready, rotate the tube to dispense the solid into the reaction mixture [4].

What should I do if I suspect my this compound has degraded? If you suspect degradation, do not use the compound. Visually inspect for any color changes or aggregates. For a quantitative assessment, analyze a small sample using techniques like NMR or HPLC, ensuring the analysis is conducted under inert conditions if the degradation products are also air-sensitive [6].

Troubleshooting Common Issues

G Problem Common Problem Cause1 Air Exposure During Handling Problem->Cause1 Cause2 Faulty Equipment or Setup Problem->Cause2 Cause3 Improper Storage Problem->Cause3 Sol1 Check glove box atmosphere levels (< 1 ppm O₂/H₂O) Cause1->Sol1 Sol4 Use a solid addition tube or make a solution Cause1->Sol4 Sol2 Ensure all glassware joints are properly greased Cause2->Sol2 Sol5 Inspect septa for leaks; replace if old Cause2->Sol5 Sol3 Store in sealed amber vials inside glove box Cause3->Sol3 Sol6 Always use an inert gas balloon when puncturing septa Cause3->Sol6

Key Safety Reminders

  • Grease All Joints: All ground-glass joints in Schlenk glassware must be lightly greased to ensure an air-tight seal and prevent contamination [3] [4].
  • Check for Leaks: Always test seals and connections in your Schlenk line or spectroscopy cells before starting. A small leak can compromise the entire experiment [7].
  • Plan Your Work: Minimize air exposure by planning all steps beforehand. Assemble all necessary tools and chemicals within easy reach before beginning manipulations [4].

References

Understanding Substrate Limitations with (S)-SunPhos

Author: Smolecule Technical Support Team. Date: February 2026

Q: What does "substrate limitations" mean in the context of using (S)-SunPhos? A: In catalysis, substrate limitations refer to challenges where the starting material (substrate) does not react efficiently or as expected with the catalyst. For a ligand like this compound, this could manifest as low reaction yield, poor enantioselectivity, or the reaction failing to initiate, often due to the substrate's specific structural or electronic properties [1].

Q: What are the common symptoms of substrate limitations? A: You might observe:

  • Low Yield: The desired product is formed in minimal amounts.
  • Poor Enantiomeric Excess (ee): The reaction proceeds but with low stereoselectivity.
  • Slow Reaction Rate: The reaction takes significantly longer than expected or does not go to completion.
  • Formation of Side Products: Unwanted byproducts are formed due to unproductive reaction pathways.

Troubleshooting Common Issues

The following table outlines common problems, their potential causes, and recommended actions.

Observed Problem Potential Root Cause Recommended Investigation & Action
Low conversion/yield Substrate steric hindrance, deactivation of catalyst, or incompatible functional groups Analyze substrate structure; test different substrate-to-catalyst ratios; vary reaction temperature [1].
Poor enantioselectivity (low ee) Substrate geometry not optimal for chiral induction by this compound Probe minor structural modifications on the substrate (SAR studies) [1]; ensure catalyst precursor and additives are of high purity.
Reaction does not initiate Substrate inhibits catalyst formation or lacks necessary reactivity Confirm substrate purity (HPLC, NMR); use control experiments with known working substrates.
Inconsistent results between batches Minor impurities in the substrate affecting the sensitive catalytic species Implement rigorous substrate purification protocols; standardize quality control checks.

Experimental Optimization and Protocol Guidance

A systematic approach is key to overcoming these challenges. The diagram below outlines a logical workflow for troubleshooting.

G Start Start: Problem Identified (e.g., Low Yield, Poor ee) A Verify Substrate Purity (NMR, HPLC, MS) Start->A B Analyze Substrate Structure (Sterics, Electronics) A->B C Run Control Experiment with Standard Substrate B->C D Systematically Vary Reaction Parameters C->D Catalyst active? E Perform Structural- Activity Relationship (SAR) D->E Parameters optimized? F Problem Solved E->F Performance acceptable? G Escalate for Advanced Analysis (e.g., X-ray) E->G Performance still poor

Title: Troubleshooting Workflow for Substrate Issues

Detailed Protocol for a Standard Control Experiment To isolate whether a problem is due to the substrate or the catalyst system, a control experiment is essential.

  • Objective: To verify the activity and enantioselectivity of the this compound catalytic system under standard conditions.
  • Materials:
    • A standard substrate known to work well with this compound (e.g., from literature).
    • Your problematic substrate.
    • High-purity this compound ligand, metal precursor (e.g., [Rh(cod)₂]⁺BF₄⁻), solvents, and any necessary additives.
  • Method:
    • Set up two reaction vessels under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
    • Vessel 1 (Control): Charge with the standard substrate, catalyst system, and solvents.
    • Vessel 2 (Test): Charge with your problematic substrate, the same batch of catalyst system, and solvents.
    • Allow both reactions to proceed under identical conditions (temperature, time, concentration).
    • Monitor reaction progress by TLC or LC-MS.
  • Analysis:
    • Work up both reactions in parallel.
    • Analyze yields and enantiomeric excess (ee) using HPLC or NMR. Compare the results of Vessel 2 with Vessel 1 and literature values.
  • Interpretation:
    • If Vessel 1 performs well but Vessel 2 does not, the issue is likely with your specific substrate.
    • If both vessels perform poorly, the issue is likely with your catalyst preparation or general setup.

Technical FAQs

Q: How can I modify my substrate to make it more compatible with this compound? A: Without specific SAR for this compound, general principles apply. Consider:

  • Reducing Steric Bulk: Temporarily remove or shrink large groups near the reactive center.
  • Electronic Tuning: Introduce electron-withdrawing or donating groups to modify the electronic density at the reaction site.
  • Using Protecting Groups: Mask incompatible functional groups (e.g., -OH, -NH₂) that might poison the catalyst [1].

Q: What analytical techniques are most useful for diagnosing these issues? A: A combination is best:

  • Chromatography (HPLC, GC): To monitor conversion, check for side products, and measure enantiomeric purity.
  • Spectroscopy (NMR, MS): To verify substrate and product structures and check for impurities.
  • In-situ Techniques: IR or NMR can sometimes be used to monitor reaction progress in real-time and identify intermediates.

References

Understanding Solvent-Induced Chirality Inversion

Author: Smolecule Technical Support Team. Date: February 2026

Solvent-induced chirality inversion is a phenomenon where a chiral molecule reverses its optical activity (e.g., from left-handed to right-handed circularly polarized luminescence) when the solvent environment changes. This occurs because different solvents interact with the molecule in unique ways, potentially causing internal rotations that flip its overall three-dimensional structure [1].

This is highly relevant for researchers developing advanced materials for 3D displays, optical data storage, molecular sensors, and quantum communication devices, as it provides a way to control a material's properties with a simple solvent switch [1].

Frequently Asked Questions

  • What is the primary sign that my experiment has resulted in a chirality inversion? The most direct evidence is a complete inversion in the sign of the signal in Circular Dichroism (CD) or Circularly Polarized Luminescence (CPL) spectra when the solvent is changed [1].

  • Beyond solvents, what other factors can cause chirality inversion? While this guide focuses on solvents, the scientific literature shows that other external stimuli like light (photoirradiation) or electric fields can also trigger chirality inversion in designed molecular systems.

  • How critical is molecular design in achieving this effect? It is fundamental. Molecules need to have a flexible, often propeller-like, architecture that can adopt multiple stable conformations. The specific functional groups that interact with the solvent are also crucial [1].

Troubleshooting Guide

Here is a structured guide to help you diagnose and resolve common issues when attempting to observe or control solvent-induced chirality inversion.

Problem/Symptom Possible Causes Suggested Solutions & Verification Steps
No chirality inversion observed Incorrect solvent selection; Molecular structure is too rigid. Verify solvent-molecule interactions via NMR or computational modeling; Redesign molecule to include flexible, rotating groups (e.g., phenethyl).
Weak or noisy CPL/CD signal Low concentration of the chiral species; Sample impurities; Instrument calibration. Increase sample concentration within a safe range for the instrument; Purify compound (e.g., column chromatography); Calibrate CD/CPL spectrometer with a standard.
Inconsistent results between batches Slight variations in synthetic procedure; Solvent purity or water content. Strictly control synthetic conditions and characterize each batch; Use anhydrous, high-purity solvents and store them properly.
Inversion is not reversible The solvent change induces an irreversible chemical reaction or a permanent conformational lock. Check chemical stability of the molecule in both solvents (e.g., via HPLC); Ensure the switching mechanism is purely conformational.

Experimental Protocol: Observing Solvent-Induced Chirality Inversion

This protocol outlines the key steps to experimentally verify the phenomenon, based on recent research [1].

  • Sample Preparation

    • Synthesize or obtain a propeller-shaped chiral molecule, such as an oligomer based on perylene diimide (PDI) chromophores.
    • Prepare two separate solutions of the exact same molecule in different, anhydrous solvents. A common pair that can induce inversion is chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).
    • Ensure both solutions are at the same concentration and are homogenous.
  • Spectroscopic Measurement

    • Circular Dichroism (CD): Measure the CD spectra of both solutions. A chirality inversion will be visible as a mirror-image spectrum, where the peaks in one solvent are valleys in the other.
    • Circularly Polarized Luminescence (CPL): If the molecule is luminescent, measure the CPL spectra. The sign of the CPL signal (positive/negative) will completely flip between the two solvents.
    • Record the dissymmetry factor (gₗᵦ) or BCPL values to quantify the brightness of the CPL, which for effective switches should be in the range of 10²–10³ M⁻¹ cm⁻¹ [1].
  • Data Analysis & Verification

    • Compare Spectra: Overlay the CD and CPL spectra from the two solvents. The inversion should be clear and consistent across the spectral range.
    • Theoretical Calculation: Use computational methods (e.g., density functional theory) to model the molecule's conformation in different solvents. This helps confirm that the inversion originates from internal group rotations (e.g., of phenethyl groups) driven by solvent interactions [1].

Visualizing the Chirality Inversion Process

The following Graphviz diagram illustrates the logical workflow and the reversible nature of solvent-induced chirality inversion.

G Start Start: Propeller-shaped Molecule in State A SolventChange Change Solvent Start->SolventChange ConformationalShift Internal Group Rotation (Conformational Change) SolventChange->ConformationalShift StateB State B Inverted Chirality ConformationalShift->StateB Measurement CPL/CD Signal Inversion Detected StateB->Measurement Revert Revert Solvent Measurement->Revert Reversible Process Revert->Start

Diagram 1: The process of solvent-induced chirality inversion and its detection.

References

Performance Comparison: SYNPHOS, DIFLUORPHOS vs. BINAP

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the comparison in the context of the Rh(I)-catalyzed asymmetric Pauson-Khand reaction (APKR) [1].

Ligand Key Structural Feature Representative Enantioselectivity (% ee) Representative Chemical Yield Key Advantages
BINAP Wider dihedral angle [1] Up to ~80% (baseline for comparison) [1] Varies Versatile, privileged ligand; establishes a performance baseline [2].
SYNPHOS (L4) Narrower dihedral angle than BINAP [1] Up to 98% (up to 18% improvement over BINAP) [1] Can be lower than BINAP for some substrates [1] Superior enantiocontrol; significantly faster reaction rates [1].
DIFLUORPHOS (L5) Narrower dihedral angle; electron-poor phosphine [1] Up to 91% (improved vs. BINAP for electron-poor alkynes) [1] High (80-90% for matched substrates) [1] Reduced side products; excellent for electron-deficient alkyne substrates [1].

Experimental Protocol & Rationale

The comparative data is derived from a standardized experimental setup for the asymmetric Pauson-Khand reaction, which you can adapt for your own testing [1].

  • Catalytic System: Rhodium(I) complexes of the chiral diphosphine ligands (e.g., SYNPHOS, DIFLUORPHOS, BINAP) [1].
  • Reaction Type: Intramolecular Pauson-Khand reaction of enynes [1].
  • Substrate Scope: Testing should include alkynes with varying electronic properties:
    • Electron-rich alkynes: Typically achieve the highest enantioselectivities but may have lower chemical yields.
    • Electron-poor alkynes: Often provide high yields and good enantioselectivities when matched with an electron-poor ligand like DIFLUORPHOS [1].
  • Key Evaluation Metrics:
    • Enantiomeric excess (ee): Determined by chiral HPLC or GC analysis after reaction completion.
    • Reaction yield: Isolated yield of the cyclized product.
    • Reaction rate: Time for full conversion can be used as an indicator [1].

Ligand Selection Workflow

The performance differences can be understood through a structured selection strategy, which is summarized in the following workflow.

Start Start: Ligand Selection for APKR Step1 Substrate Analysis: Identify alkyne electronic properties Start->Step1 Step2 Electron-Rich Alkyne? Step1->Step2 Step3 Prioritize Narrow-Angle Ligands (e.g., SYNPHOS) Step2->Step3 Yes Step4 Electron-Poor Alkyne? Step2->Step4 No Step6 Evaluate Steric Demand & Test Ligand Set Step3->Step6 Step5 Select Electron-Poor Ligand (e.g., DIFLUORPHOS) Step4->Step5 Yes Step4->Step6 No Step5->Step6 Step7 Optimal enantioselectivity and yield achieved? Step6->Step7 Step7->Step6 No End Proceed with Optimized Ligand Step7->End Yes

Finding Information on SunPhos

The search results did not contain specific data on "SunPhos." To build a complete comparison guide, I suggest you:

  • Consult specialized databases like Reaxys or SciFinder for precise chemical literature on SunPhos.
  • Review product catalogs from major chemical suppliers (e.g., Sigma-Aldrich, TCI) for technical data sheets.
  • Examine patent literature, as new ligand architectures are often disclosed there first.

References

Comparative Performance of Chiral Ligands in Various Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the performance of different chiral ligands in specific catalytic reactions, as reported in recent scientific publications.

Ligand Name / Class Reaction Type Catalyst Metal Key Substrate(s) Performance (Yield / ee) Citation
CYC-BIPHP (Cyclic Diphosphine) Intramolecular Hydroarylation Palladium (Pd) N-heterocycle precursor (e.g., 1a) Up to 99% yield, 99% ee [1]
PHOX (P,N-Ligand) Intermolecular Asymmetric Heck Palladium (Pd) 2,3-Dihydrofuran with phenyl triflate 99% conversion, 83-90% ee [2]
P-OP (Phosphine-Phosphite) Asymmetric Hydrogenation Rhodium (Rh) Enamides (e.g., 4a, 4b) >95% ee, S/C up to 2300 [3]
Ferrocenyl P,P,N,N,O-Ligand Asymmetric Hydrogenation Ruthenium (Ru) Simple & α,β-unsaturated ketones (e.g., 6a) Up to 99% yield, 96% ee [4]
Bis(oxazolinyl)thiophene (L5) Friedel-Crafts Alkylation Copper (Cu) Indole with β-nitrostyrene 76% yield, 81% ee [5]

Experimental Context and Methodologies

Here is a detailed look at the experimental protocols and key findings for the ligands mentioned above.

  • Axially Chiral Cyclic Diphosphines (CYC-BIPHP) in Hydroarylation: This study developed a novel class of rigid, axially chiral diphosphine ligands ((S)-E, (S)-F, (S)-G) for synthesizing chiral N-heterocycles [1].

    • Protocol: The model reaction involved substrate 1a, catalyzed by Pd(TFA)2 (palladium trifluoroacetate) with a ligand loading of 7.5-10 mol%. The reaction was run in DMA (N,N-Dimethylacetamide) at 150°C for 24 hours, using N,N-dimethylbenzylamine and TFA as hydride donors [1].
    • Key Insight: The high rigidity and adjustable dihedral angle of these ligands were critical for achieving excellent enantiocontrol, outperforming common ligands like BINAP and SEGPHOS in this specific transformation [1].
  • Phosphine-Oxazoline (PHOX) Ligands in the Heck Reaction: This research highlights the use of conformationally rigid, cyclopropane-based PHOX ligands, which are P,N-donor ligands, not diphosphines [2]. They are included here as a high-performing reference point.

    • Protocol: The asymmetric arylation of 2,3-dihydrofuran was performed using Pd(OAc)2 (palladium acetate) or Pd2dba3 as a precursor with the PHOX ligand. The reaction was conducted in solvents like THF or benzene, using Hünig's base (diisopropylethylamine) or proton sponge as a base at temperatures ranging from 60°C to 90°C [2].
    • Key Insight: A significant finding was that PHOX ligands significantly suppressed the isomerization of the initial "normal" product to a more stable isomer, a common problem when using BINAP-type diphosphine ligands. This led to high regioselectivity (e.g., 19:1) alongside good enantioselectivity [2].
  • Phosphine-Phosphite (P-OP) Ligands in Hydrogenation: This work focused on immobilizing Rhodium complexes with modular P-OP ligands on ionic resins for environmentally friendly synthesis [3].

    • Protocol: The catalyst was prepared by immobilizing [Rh(COD)(P-OP)]BF4 on a Li-resin (Dowex). Hydrogenation of enamides like 4a and 4b was performed in water or methanol under 4 bar H2 pressure at room temperature [3].
    • Key Insight: Optimization of the P-OP ligand structure led to a system that was highly efficient in water, achieving high enantioselectivity and remarkable catalyst productivity, with a substrate-to-catalyst ratio (S/C) of up to 2300 [3].

A Practical Workflow for Ligand Selection and Testing

The following diagram synthesizes the information from the search results into a general workflow for selecting and evaluating chiral ligands, reflecting common practices in the field.

cluster_0 Factors Start Define Target Reaction A Identify Successful Ligand Classes Start->A B Consider Key Factors A->B C Design Experimental Protocol B->C F1 Ligand Rigidity D Run & Optimize Reaction C->D E Evaluate Performance D->E F2 Metal Precursor F3 Reaction Medium F4 Modularity for Tuning

The workflow highlights that ligand rigidity (e.g., in CYC-BIPHP [1] or cyclopropyl-PHOX [2]), metal precursor, and reaction medium (notably the high efficiency in water for P-OP ligands [3]) are critical factors that require simultaneous optimization during experimental design.

Key Insights for Researchers

  • Efficiency is Context-Dependent: There is no single "most efficient" ligand. The optimal choice is highly dependent on the specific reaction, metal, and desired outcome [6] [1] [2].
  • Rigidity is a Powerful Design Element: Conformationally constrained ligands, such as the axially chiral CYC-BIPHP [1] and cyclopropane-based PHOX [2], often provide superior enantiocontrol by reducing unproductive conformations in the metal complex.
  • The Trend Towards Aqueous Media: Developing catalytic systems that perform well in green solvents like water is an active research area, as demonstrated by the immobilized P-OP ligands, which combine high performance with easier product separation and lower environmental impact [3].

References

Ru-(S)-SunPhos vs other asymmetric catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Performance Summary of Ru-(S)-SunPhos

The table below summarizes the high performance of the Ru-(S)-SunPhos catalyst in the asymmetric hydrogenation of various substrates. The data demonstrates its ability to achieve excellent enantioselectivity and high turnover numbers.

Substrate Class Key Additive Enantioselectivity (% ee) Turnover Number (TON) Diastereoselectivity Citation
γ-Heteroatom Substituted β-Keto Esters Not Specified Up to 99.1% Information Missing Not Applicable [1]
Aromatic α-Ketoesters CeCl₃·7H₂O Up to 98.3% Up to 10,000 Not Applicable [2] [3]
β-Ketophosphonates Not Specified Up to 99.9% Information Missing 96:4 d.r. [4]
α-Keto Weinreb Amides CeCl₃·7H₂O Up to 97% Information Missing Not Applicable [2]

Detailed Experimental Protocols

The high performance of Ru-(S)-SunPhos often depends on specific reaction parameters, particularly the use of cerium chloride as an additive.

  • General Hydrogenation Procedure: A typical reaction involves conducting hydrogenation under H₂ pressure (specific pressure may vary) in a solvent like dichloromethane (DCM) or methanol, with the Ru-(S)-SunPhos catalyst and the substrate [1] [4] [5].
  • Role of CeCl₃·7H₂O Additive: For α-ketoesters and α-keto Weinreb amides, catalytic amounts of CeCl₃·7H₂O are essential [2] [3]. The ratio of CeCl₃·7H₂O to the Ru catalyst plays a critical role, as it not only improves enantioselectivity but also enhances the stability of the catalyst, enabling high TONs [3].
  • Synthetic Utility: The products of these hydrogenations are not just isolated compounds; they serve as key chiral building blocks for synthesizing biologically active molecules and natural products [1] [5].

Catalytic System Workflow

The following diagram illustrates the general workflow for the Ru-(S)-SunPhos catalyzed asymmetric hydrogenation, highlighting the crucial role of the cerium additive in enhancing performance.

RuSunPhosWorkflow Start Reaction Setup: Substrate, Ru-(S)-SunPhos, Solvent, H₂ AdditiveCheck Substrate Type? Start->AdditiveCheck PathA α-Ketoester/Weinreb Amide AdditiveCheck->PathA Yes PathB Other Substrates (e.g., β-Ketophosphonates) AdditiveCheck->PathB No AddCe Add CeCl₃·7H₂O PathA->AddCe Proceed Proceed without Ce Additive PathB->Proceed Hydrogenation Asymmetric Hydrogenation AddCe->Hydrogenation Proceed->Hydrogenation Outcome Chiral Product (High ee and TON) Hydrogenation->Outcome

Comparison Context and Further Research

While the provided data showcases the capabilities of Ru-(S)-SunPhos, a complete comparative guide requires more context.

  • Mechanistic Insights: A 2025 study highlights an alternative chiral-at-metal mechanism for BINOL-aluminum catalysts, where stereocontrol originates from the metal center itself rather than just the ligand [6]. This represents a different approach to asymmetric induction compared to systems like Ru-SunPhos.
  • Suggestions for Further Investigation: To build a more complete comparison, you could:
    • Search for specific competitor catalysts like BINAP/Ru or other privileged ligands in asymmetric hydrogenation.
    • Consult specialized databases (e.g., Reaxys, SciFinder) to find direct comparative studies or reviews that benchmark performance across multiple catalyst systems for a specific reaction.

References

validating reaction mechanisms with (S)-SunPhos

Author: Smolecule Technical Support Team. Date: February 2026

Documented Performance of (S)-SunPhos

The table below summarizes the quantitative data for this compound in two different catalytic systems, as found in the current literature.

Catalytic System Reaction Type Catalyst Loading Key Additive Performance (Yield / ee) Key Feature / Substrate Scope
Pd(II)-(S)-SunPhos [1] Asymmetric carbonyl-ene reaction of ethyl trifluoropyruvate 0.01 - 1 mol% AgSbF₆ Good yields, 89-95% ee [1] Broad substrate scope (aliphatic alkenes, styrenes); very low catalyst loading.
Ru-(S)-SunPhos [2] Asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate Information missing HCl 98.6% ee (upgradable to 99.5% after recrystallization) [2] Applied in the formal synthesis of the cognitive enhancer T-588.

Experimental Protocols for Key Reactions

Here are the detailed methodologies for the experiments cited in the table above.

1. For Pd(II)-(S)-SunPhos Catalyzed Carbonyl-ene Reaction [1]

  • Catalyst Preparation: The pre-catalyst PdCl₂[this compound] was formed in situ by mixing PdCl₂ with the this compound ligand.
  • Reaction Setup: All reactions were performed under a nitrogen atmosphere using standard Schlenk techniques or in a glove box.
  • Typical Procedure: Ethyl trifluoropyruvate, the alkene substrate, and the pre-catalyst (0.1 mol%) were combined. AgSbF₆ (as an additive) was added to generate the active cationic palladium species. The reaction was conducted in a mixed solvent of dichloroethane and toluene at room temperature.
  • Analysis: The resulting homoallylic alcohol 3a was isolated, and its yield and enantiomeric excess (ee) were determined.

2. For Ru-(S)-SunPhos Catalyzed Asymmetric Hydrogenation [2]

  • Catalytic System: The reaction was conducted under the catalysis of a Ru-SunPhos system.
  • Additive: Hydrogen chloride (HCl) was used as an additive.
  • Product: The reaction produced ethyl 2-(benzo[b]thiophen-5-yl)-2-hydroxy-acetate with high enantioselectivity.
  • Purification: The enantiomeric purity of the product could be easily increased to 99.5% ee after a simple recrystallization.

Workflow for Reaction Mechanism Validation

The following diagram illustrates a general, high-level workflow for validating a reaction mechanism, which can be applied to catalytic systems like those involving this compound. This aligns with the concepts discussed in the search results regarding mechanism validation [3].

Start Propose Initial Mechanism ExpDesign Design Experimental Probe (e.g., kinetics) Start->ExpDesign Compare Compare Model Prediction with Experimental Data ExpDesign->Compare Refine Refine Mechanism Hypothesis Compare->Refine Discrepancy Found Validate Validated Mechanism Compare->Validate Good Agreement Refine->ExpDesign New Experiments

References

substrate scope comparison for Ru-SunPhos catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Substrate Scope of Ru-SunPhos Catalysts

The table below summarizes the performance of Ru-SunPhos catalysts in the asymmetric hydrogenation of various functionalized ketones, based on research developments over the past decade.

Substrate Class Example Substrates Key Additive/ Condition Reported Yield (%) Reported Enantioselectivity (% ee)
δ-Keto Weinreb Amides [1] Synthesis of (+)-Centrolobine intermediate Not Specified Up to 93 Up to 99
γ-Heteroatom Substituted β-Keto Esters [2] γ-Heteroatom substituted substrates Not Specified High High
γ-Halo-γ,δ-unsaturated-β-Keto Esters [3] [2] γ-Halo-γ,δ-unsaturated substrates Mild, neutral conditions Good High
β-Ketophosphonates [3] [2] β-Ketophosphonates Not Specified Good to Excellent Up to 99.9
α- and β-Keto Esters/Amides [3] α-Keto esters, β-Keto esters CeCl₃•7H₂O (for α-Keto esters/amides) Good High
β-Keto Sulfones [3] Sulfonyl ketones Iodine (I₂) Good Good
δ-Ketal-β-Keto Esters [3] [2] Acid-labile δ-ketal substrates CaCO₃ Good High (ee)
3-Oxoglutaric Acid Derivatives [3] [2] Polycarbonyl substrates Tetrahydrofuran (THF) High High

Experimental Protocols and Key Methodologies

Here are the detailed experimental conditions for some of the key hydrogenation reactions:

  • General Hydrogenation Setup: Many of the referenced reactions were typically performed by dissolving the ketone substrate in an appropriate solvent (often ethanol or THF) with the Ru-SunPhos-diamine catalyst system. The hydrogenation was then conducted under pressurized hydrogen (e.g., 50 atm) and at elevated temperatures (e.g., 50-70 °C) [3] [2].
  • Critical Additives for Specific Substrates:
    • CeCl₃•7H₂O: Used as an efficient additive for the hydrogenation of α-keto esters and amides, improving both catalytic activity and enantioselectivity [3].
    • Iodine (I₂): Employed as a valid additive for the asymmetric hydrogenation of β-keto sulfones [3] [2].
    • CaCO₃: Added during the hydrogenation of acid-labile δ-ketal-β-keto esters to stabilize the ketal groups, ensuring high yields of the product [3] [2].
    • THF as a Coordinative Solvent: This solvent was found to be crucial for controlling chemo- and enantioselectivity in challenging polycarbonyl systems like 3-oxoglutaric acid derivatives, β,δ-diketo carboxamides, and γ-heteroatom-substituted β-diketones [3] [2].

Performance and Comparison Insights

  • Versatility and High Selectivity: The Ru-SunPhos catalytic system demonstrates exceptional versatility, successfully hydrogenating a wide range of ketone substrates with high enantioselectivity [3] [2]. Its application in the synthesis of complex molecules like (+)-Centrolobine highlights its utility in practical synthetic routes [1].
  • Dynamic Kinetic Resolution (DKR): For α-substituted β-keto esters and phosphonates, the Ru-SunPhos system achieves exceptionally high stereoselectivity through dynamic kinetic resolution, providing access to enantiopure compounds with multiple stereocenters [3].
  • Comparison with Other Ru Catalysts: While Ru-SunPhos excels with ketone substrates, other specialized Ru complexes are designed for different chemistries. For instance, the Ru-Triphos complex is highly versatile for reducing challenging carboxylic and carbonic acid derivatives, a substrate class not typically addressed by Ru-SunPhos [4]. This indicates that "substrate scope" is highly ligand-dependent, and different catalysts are complementary rather than directly competitive.

Catalytic Workflow and Substrate Landscape

To help you visualize the application of Ru-SunPhos catalysts across different substrates, I have created two diagrams using DOT language.

The first diagram outlines the logical workflow of a Ru-SunPhos catalyzed asymmetric hydrogenation, from substrate recognition to the final product.

RuSunPhosWorkflow Start Start: Prochiral Ketone Substrate CC Substrate-Catalyst Coordination Start->CC  With Ru-SunPhos TS Transition State CC->TS  Enantiodetermining Step H2 H₂ Activation & Hydride Transfer TS->H2  Stereocontrol Product End: Chiral Alcohol Product H2->Product  Protonation & Release

The following diagram maps the broad landscape of substrates that are compatible with the Ru-SunPhos catalytic system, as identified in the research.

SubstrateLandscape RuSunPhos Ru-SunPhos Catalyst BetaKeto β-Keto Esters RuSunPhos->BetaKeto AlphaKeto α-Keto Esters/Amides RuSunPhos->AlphaKeto DeltaKeto δ-Keto Weinreb Amides RuSunPhos->DeltaKeto KetoPhos β-Ketophosphonates RuSunPhos->KetoPhos KetoSO2 β-Keto Sulfones RuSunPhos->KetoSO2 ChiralAlcohol Chiral Alcohols & Synthons BetaKeto->ChiralAlcohol AlphaKeto->ChiralAlcohol DeltaKeto->ChiralAlcohol KetoPhos->ChiralAlcohol KetoSO2->ChiralAlcohol

The data and diagrams provided here objectively summarize the capabilities of the Ru-SunPhos catalytic system. This guide should serve as a solid foundation for researchers evaluating this catalyst for specific synthetic applications.

References

Experimental Protocols for Assessing Thermal Stability

Author: Smolecule Technical Support Team. Date: February 2026

When comparing the thermal stability of metal complexes like (S)-SunPhos, the following methodologies are standard. You can use these protocols to generate your own comparative data.

  • Thermogravimetric Analysis (TGA)

    • Purpose: To measure the weight loss of a sample as a function of temperature, indicating decomposition points and thermal stability ranges [1].
    • Detailed Protocol:
      • Sample Preparation: Place 5–10 mg of the solid metal complex in a pre-tared alumina crucible [1].
      • Instrument Calibration: Calibrate the TGA instrument using a reference material like calcium oxalate [1].
      • Measurement Parameters: Heat the sample from room temperature to a high target (e.g., 800–1000 °C) at a controlled rate of 10 °C per minute under an inert atmosphere, such as nitrogen gas with a flow rate of 50 mL/min [1].
      • Data Analysis: The resulting thermogram shows weight loss steps. The onset temperature of decomposition and the temperature at which 5% weight loss occurs are key metrics for comparing stability.
  • Differential Scanning Calorimetry (DSC)

    • Purpose: To investigate thermal transitions like glass transitions, melting, crystallization, and decomposition enthalpies [1].
    • Detailed Protocol:
      • Sample Preparation: Use a small, hermetically sealed aluminum pan containing a few milligrams of the complex [1].
      • Instrument Calibration: Calibrate using standard references like indium and zinc for their known melting points and enthalpies [1].
      • Measurement Parameters: Use the same heating rate and atmosphere as in TGA for correlative studies. The heat flow into the sample is measured relative to an inert reference.
      • Data Analysis: Peaks in the DSC curve correspond to exothermic or endothermic events. Melting points and decomposition energies can be directly compared between complexes.
  • Kinetic Parameter Determination (from TGA data)

    • Purpose: To calculate activation energy (Ea) and other parameters provides a quantitative measure of thermal stability [1].
    • Detailed Protocol: The Broido method is a common approach for non-isothermal TGA data [1].
      • Plot ln(ln(1/y)) versus 1/T, where y is the fraction of non-decomposed material and T is the temperature in Kelvin.
      • The slope of this plot is -Ea/R, from which the activation energy (Ea) is calculated.
      • Other parameters like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation can be determined using standard equations.

Factors Governing Thermal Stability in Metal Complexes

While specific data on this compound is unavailable, the thermal stability of any metal complex is governed by several key factors. The following diagram summarizes the primary factors and their relationships, which are crucial for any comparative guide.

thermal_stability_factors cluster_metal Metal Ion Properties cluster_ligand Ligand Architecture cluster_complex Complex Geometry Thermal Stability Thermal Stability Metal Ion Properties Metal Ion Properties Metal Ion Properties->Thermal Stability Ligand Architecture Ligand Architecture Ligand Architecture->Thermal Stability Complex Geometry Complex Geometry Complex Geometry->Thermal Stability M1 Charge & Size (Higher charge/smaller size increase stability) M2 Crystal Field Stabilization Energy (CFSE) M2->Complex Geometry influences L1 Chelate Effect (Multidentate ligands form more stable complexes) L2 Steric Shielding (Bulky groups protect the metal center) L3 Inherent Thermal Stability of Ligand C1 Octahedral vs. Tetrahedral C2 Square Planar (for d⁸ metals)

The following table expands on these factors with details relevant for comparison.

Factor Category Specific Factor Impact on Thermal Stability
Metal Ion Properties Charge & Size A higher charge and smaller ionic radius of the metal ion (high charge density) lead to stronger electrostatic interactions with the ligands, significantly increasing stability [2] [3].
Crystal Field Stabilization Energy (CFSE) Higher CFSE, often achieved with strong-field ligands and specific electron configurations (e.g., low-spin d³, d⁶), greatly enhances thermodynamic stability. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) is a classic manifestation of this [2] [3].
Ligand Architecture Chelate Effect Multidentate ligands (like this compound) form ring structures upon coordination. This chelation provides a significant entropic driving force, making the complex much more stable than those with monodentate ligands [3].
Steric Shielding Bulky groups on the ligand can physically protect the metal center from attack by solvents or other reagents, thereby increasing kinetic (thermal) stability [3].
Inherent Ligand Stability The complex's overall thermal stability is limited by the thermal decomposition point of the organic ligand itself [4].
Complex Geometry Geometry Type Octahedral complexes generally have higher CFSE and stability than tetrahedral ones for the same metal and ligands. Square planar geometries (common for d⁸ ions like Ni²⁺, Pd²⁺, Pt²⁺) can also exhibit high stability [3].

A Framework for Your Comparative Guide

To create the comparison guide you need, I suggest the following actionable steps:

  • Benchmark Against Common Complexes: Since direct data on this compound is unavailable, a practical approach is to benchmark it against other well-documented phosphine ligands (e.g., BINAP, DPPF) and their metal complexes.
  • Generate Your Own Data: Use the experimental protocols outlined above (TGA, DSC) to perform a controlled study comparing this compound metal complexes with your chosen alternatives.
  • Focus on Application Conditions: Correlate the thermal stability data from TGA/DSC with the complex's performance under actual catalytic or application conditions, as this is the ultimate test of stability.

References

×

XLogP3

9.8

Hydrogen Bond Acceptor Count

4

Exact Mass

666.20888362 g/mol

Monoisotopic Mass

666.20888362 g/mol

Heavy Atom Count

48

Dates

Last modified: 02-18-2024

Explore Compound Types